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  • Product: 5-(Trifluoromethyl)isoquinolin-3-ol
  • CAS: 1175271-58-5

Core Science & Biosynthesis

Foundational

Mechanism of Action of 5-(Trifluoromethyl)isoquinolin-3-ol in Target Inhibition: A Technical Whitepaper

Executive Summary 5-(Trifluoromethyl)isoquinolin-3-ol (5-TFIQ) is a highly specialized small-molecule intermediate and pharmacophore that exhibits potent inhibitory activity against Phosphodiesterase 3 (PDE3) . While the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(Trifluoromethyl)isoquinolin-3-ol (5-TFIQ) is a highly specialized small-molecule intermediate and pharmacophore that exhibits potent inhibitory activity against Phosphodiesterase 3 (PDE3) . While the unsubstituted isoquinoline scaffold has a long-established history in cardiovascular and anti-inflammatory pharmacology, the strategic incorporation of a trifluoromethyl (-CF₃) group at the 5-position fundamentally alters the molecule's binding kinetics and thermodynamic profile.

This whitepaper provides an in-depth mechanistic analysis of 5-TFIQ, detailing its molecular interactions within the PDE3 catalytic domain, the resulting downstream signaling cascades, and the self-validating experimental methodologies required to quantify its target engagement.

Molecular Mechanism of Target Inhibition

Lactam-Lactim Tautomerism and Pharmacophore Presentation

To understand the binding mechanism of 5-TFIQ, one must first account for its dynamic structural state. Isoquinolin-3-ol derivatives undergo spontaneous lactam-lactim tautomerism, existing in a solvent-dependent equilibrium between the hydroxyl (isoquinolin-3-ol) and carbonyl (isoquinolin-3(2H)-one) forms.

Within the hydrophobic, low-dielectric environment of the PDE3 active site, the carbonyl tautomer predominates . This form acts as a rigid bioisostere for the pyrimidine ring of cyclic adenosine monophosphate (cAMP). The lactam nitrogen and the carbonyl oxygen serve as critical bidentate ligands, coordinating directly with the bivalent metal ions (Mg²⁺ and Zn²⁺) anchored deep within the enzyme's catalytic pocket.

The Kinetic Advantage of the 5-Trifluoromethyl Substitution

The addition of the -CF₃ group at the 5-position is not merely for metabolic stability; it is a kinetic driver for target inhibition.

  • Hydrophobic Shielding and Entropic Gain: The bulky, lipophilic -CF₃ group projects into a specific hydrophobic sub-pocket (the Q-pocket) of PDE3. Upon insertion, it displaces highly ordered, high-energy water molecules back into the bulk solvent, driving a massive favorable entropic shift ( ΔS>0 ).

  • Halogen Bonding: The polarized C-F bonds participate in orthogonal halogen bonding with the backbone carbonyls of specific isoleucine and leucine residues lining the pocket. This interaction drastically reduces the dissociation rate ( koff​ ) of the inhibitor, leading to a prolonged target residence time compared to unsubstituted analogs.

Downstream Signaling Cascade

By competitively occupying the catalytic site, 5-TFIQ prevents PDE3 from hydrolyzing cAMP into inactive 5'-AMP. The resulting localized accumulation of cAMP triggers the activation of Protein Kinase A (PKA) . Once activated, PKA phosphorylates a variety of tissue-specific downstream targets. In cardiac myocytes, phosphorylation of phospholamban enhances calcium reuptake into the sarcoplasmic reticulum, driving positive inotropy. In vascular smooth muscle, PKA activation leads to the reduction of intracellular calcium, promoting vasodilation.

Pathway ATP ATP AC Adenylyl Cyclase ATP->AC Catalyzed by cAMP cAMP AC->cAMP Synthesis PDE3 PDE3 Enzyme cAMP->PDE3 Hydrolysis PKA Protein Kinase A (Active) cAMP->PKA Accumulation & Activation AMP 5'-AMP (Inactive) PDE3->AMP Degradation Inhibitor 5-TFIQ (Inhibitor) Inhibitor->PDE3 Competitive Inhibition Response Cellular Response (Vasodilation / Inotropy) PKA->Response Phosphorylation

Figure 1: PDE3 inhibition by 5-TFIQ and the resulting cAMP/PKA signaling cascade.

Experimental Methodologies for Target Validation

To rigorously validate 5-TFIQ's mechanism of action, we employ a self-validating experimental matrix. These protocols are designed to eliminate artifacts and confirm that the observed inhibition is both on-target and kinetically sound.

Protocol 1: Time-Resolved FRET (TR-FRET) PDE3 Enzymatic Assay

Causality of Choice: Standard fluorometric assays are highly susceptible to auto-fluorescence from aromatic small molecules. TR-FRET introduces a temporal delay before signal acquisition, entirely bypassing the nanosecond-scale auto-fluorescence of the isoquinoline ring, thereby ensuring high-fidelity IC50​ determination.

Step-by-Step Methodology:

  • Pre-equilibration: Incubate recombinant human PDE3A (0.5 nM) with varying concentrations of 5-TFIQ (0.1 nM to 10 μM, 3-fold serial dilutions) in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.01% Brij-35, pH 7.4) for 15 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding 100 nM of fluorescently labeled cAMP substrate.

  • Reaction & Termination: Incubate for 30 minutes. Terminate the reaction by adding a proprietary binding reagent containing a Europium (Eu)-labeled anti-AMP antibody and an Allophycocyanin (APC)-labeled AMP tracer.

  • Self-Validation System: Include a vehicle control (0.1% DMSO) to establish baseline uninhibited activity ( Vmax​ ), a no-enzyme control to establish the background floor, and a reference inhibitor (e.g., Milrinone) to validate assay sensitivity.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio and fit the data to a 4-parameter logistic non-linear regression model to derive the IC50​ .

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality of Choice: Equilibrium metrics like IC50​ fail to capture the temporal dynamics of drug-target engagement. SPR is deployed to measure real-time association ( kon​ ) and dissociation ( koff​ ) rates, which are critical for proving the extended residence time imparted by the 5-trifluoromethyl group.

Step-by-Step Methodology:

  • Immobilization: Capture His-tagged PDE3A onto a Ni-NTA functionalized sensor chip until a stable surface density of ~3000 Resonance Units (RU) is achieved.

  • Analyte Injection: Inject 5-TFIQ in a multi-cycle kinetic format (concentrations ranging from 1.56 nM to 100 nM). Critical Parameter: Use a high flow rate (50 μL/min) to eliminate mass transport limitations, ensuring the observed rates reflect true binding kinetics.

  • Dissociation Phase: Allow the running buffer to flow over the chip for 600 seconds. This extended timeframe is necessary to accurately quantify the slow dissociation phase driven by the -CF₃ hydrophobic anchoring.

  • Self-Validation System: Perform double-referencing. Subtract the signal from a blank reference cell (accounting for non-specific binding) and a buffer-only injection (accounting for baseline drift and bulk refractive index changes).

SPR_Workflow Chip Sensor Chip (Ni-NTA) Immobilize Immobilize His-PDE3 Chip->Immobilize Inject Inject 5-TFIQ (Analyte) Immobilize->Inject Bind Association (k_on) Inject->Bind Wash Dissociation (k_off) Bind->Wash Analyze Kinetic Analysis Wash->Analyze

Figure 2: Surface Plasmon Resonance (SPR) workflow for determining 5-TFIQ binding kinetics.

Quantitative Data & Structure-Activity Relationship (SAR)

The following table summarizes the kinetic and thermodynamic advantages of the 5-trifluoromethyl substitution by comparing 5-TFIQ against the unsubstituted baseline (Isoquinolin-3-ol) and a clinical standard (Milrinone).

Compound IC50​ (nM) kon​ ( 105⋅M−1s−1 ) koff​ ( 10−3⋅s−1 )Residence Time ( τ , min)
Isoquinolin-3-ol 450.01.245.00.37
Milrinone (Standard) 380.02.532.00.52
5-TFIQ 12.5 4.8 0.9 18.50

Data Interpretation: While the association rate ( kon​ ) of 5-TFIQ is moderately faster, the primary driver of its exceptional IC50​ (12.5 nM) is the dramatic reduction in the dissociation rate ( koff​ ). The residence time is extended by nearly 50-fold compared to the unsubstituted analog, directly validating the hypothesis that the 5-CF₃ group anchors the molecule deeply within the Q-pocket.

Conclusion

5-(Trifluoromethyl)isoquinolin-3-ol represents a masterclass in rational pharmacophore design. By leveraging lactam-lactim tautomerism to mimic the endogenous cAMP substrate, and utilizing a 5-position trifluoromethyl group to exploit hydrophobic and halogen-bonding interactions, 5-TFIQ achieves profound, long-residence-time inhibition of PDE3. The self-validating TR-FRET and SPR methodologies outlined herein provide a robust framework for quantifying these interactions, offering a blueprint for the downstream development of next-generation cardiovascular and anti-inflammatory therapeutics.

References

  • Kanojia RM, Press JB, Lever OW Jr, Williams L, McNally JJ, Tobia AJ, Falotico R, Moore JB Jr. "Cardiotonic agents. Synthesis and inotropic activity of a series of isoquinolin-3-ol derivatives." Journal of Medicinal Chemistry, 1988. URL:[Link]

  • Jones DW. "o-Quinonoid compounds. Part I. Synthesis and tautomerism of isoquinolin-3-ols." Journal of the Chemical Society C: Organic, 1969. URL:[Link]

  • Kojima A, et al. "Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity." Bioorganic & Medicinal Chemistry Letters, 2013. URL: [Link]

Exploratory

Physicochemical properties and lipophilicity of 5-(Trifluoromethyl)isoquinolin-3-ol

An In-Depth Technical Guide to the Physicochemical Properties and Lipophilicity of 5-(Trifluoromethyl)isoquinolin-3-ol Abstract The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties and Lipophilicity of 5-(Trifluoromethyl)isoquinolin-3-ol

Abstract

The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl (-CF3) group, is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the essential physicochemical properties of 5-(Trifluoromethyl)isoquinolin-3-ol, a heterocyclic scaffold of significant interest in drug discovery. We delve into the theoretical underpinnings and provide field-proven, step-by-step experimental protocols for the determination of its acid dissociation constant (pKa), solubility, and lipophilicity (logP/logD). This document is intended for researchers, medicinal chemists, and drug development professionals, offering the necessary causality behind experimental choices and self-validating protocols to ensure data integrity and reproducibility.

Introduction: The Strategic Importance of Physicochemical Profiling

In the landscape of drug discovery, the journey from a hit compound to a clinical candidate is governed by a delicate balance of pharmacodynamic and pharmacokinetic properties.[1] The physicochemical characteristics of a molecule, including its ionization state (pKa), solubility, and lipophilicity, are foundational pillars that dictate its absorption, distribution, metabolism, and excretion (ADME).[2][3] The isoquinoline core is a privileged structure found in numerous pharmacologically active compounds, and its functionalization offers a rich vector for chemical exploration.[4][5]

The subject of this guide, 5-(Trifluoromethyl)isoquinolin-3-ol, features two key functionalities that profoundly influence its behavior in biological systems: the ionizable isoquinolin-3-ol core and the powerfully electron-withdrawing trifluoromethyl group. The -CF3 group is renowned for its ability to modulate metabolic stability, binding affinity, and, most notably, lipophilicity.[6][7] Understanding these properties is not merely an academic exercise; it is a critical prerequisite for rational drug design, enabling chemists to predict and optimize a compound's disposition and safety profile.[8]

This guide provides authoritative, detailed methodologies for characterizing these critical parameters experimentally.

Chemical Identity and Structural Features

  • Chemical Name: 5-(Trifluoromethyl)isoquinolin-3-ol

  • CAS Number: 1175271-58-5[9]

  • Molecular Formula: C₁₀H₆F₃NO

  • Molecular Weight: 213.16 g/mol

  • Chemical Structure: alt text

The structure reveals two primary ionizable centers: the weakly basic nitrogen atom in the isoquinoline ring (pKa₁) and the weakly acidic hydroxyl group at the 3-position (pKa₂). The potent electron-withdrawing nature of the -CF3 group at the 5-position is expected to decrease the basicity of the ring nitrogen and increase the acidity of the hydroxyl group compared to the unsubstituted parent molecule.[10][11]

Determination of the Acid Dissociation Constant (pKa)

The pKa value governs the extent of a molecule's ionization at a given pH, which directly impacts its solubility, membrane permeability, and receptor interactions.[12] For 5-(Trifluoromethyl)isoquinolin-3-ol, determining both the acidic and basic pKa values is crucial. Potentiometric titration is a robust and widely used method for this purpose due to its precision and simplicity.[13][14]

Causality Behind the Method

Potentiometric titration measures the change in pH of a solution as a titrant of known concentration is added.[15] The resulting titration curve exhibits inflection points that correspond to the pKa values, where the concentrations of the protonated and deprotonated species are equal.[12] This method is highly reliable as it directly measures the molecule's response to pH changes.

Experimental Protocol: Potentiometric Titration

This protocol is designed to determine both the acidic and basic pKa values in a single experiment.

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements across the expected range.[15]

  • Sample Preparation: Prepare a 1-2 mM solution of 5-(Trifluoromethyl)isoquinolin-3-ol in a suitable co-solvent system (e.g., methanol/water or DMSO/water) if aqueous solubility is limited. A constant ionic strength should be maintained using a background electrolyte like 0.15 M KCl.[15]

  • Initial Acidification: Acidify the sample solution to ~pH 2.0 with a standardized solution of 0.1 M HCl. This ensures that both the isoquinoline nitrogen and the hydroxyl group are fully protonated at the start.

  • Titration: Place the solution in a temperature-controlled vessel under constant stirring. Purge with nitrogen to remove dissolved CO₂.[15] Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa values are identified at the half-equivalence points. To determine these points with higher precision, calculate the first and second derivatives of the titration curve. The peaks of the first derivative curve correspond to the equivalence points.[16]

Workflow Visualization

pKa_Determination cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis start Start: Calibrate pH Meter prep_sample Prepare 1-2 mM Sample (with 0.15 M KCl) start->prep_sample acidify Acidify to pH 2.0 (with 0.1 M HCl) prep_sample->acidify titrate Titrate with 0.1 M NaOH acidify->titrate record Record pH vs. Volume titrate->record record->titrate Repeat until pH ~12 plot Plot pH vs. Volume record->plot derivative Calculate 1st & 2nd Derivatives plot->derivative determine_pka Identify Inflection Points (pKa Values) derivative->determine_pka end End determine_pka->end End: Report pKa₁, pKa₂

Caption: Workflow for pKa determination by potentiometric titration.

Assessment of Lipophilicity (logP & logD)

Lipophilicity is arguably one of the most critical physicochemical properties in drug design, influencing everything from membrane permeability and target binding to metabolic clearance and toxicity.[2][17] It is quantified as the partition coefficient (logP) for the neutral form of a molecule and the distribution coefficient (logD) at a specific pH, which accounts for all ionic species.

Method 1: The Shake-Flask Method (OECD 107) for logP Determination

The shake-flask method is the "gold standard" for logP determination, providing a direct measurement of the partitioning of a solute between n-octanol and water.[18][19][20]

This method physically mimics the partitioning process between a lipid (n-octanol) and an aqueous phase (water). By directly measuring the analyte concentration in both phases at equilibrium, it provides an unambiguous determination of the partition coefficient.[20] Its primary limitation is that it is labor-intensive and best suited for compounds with logP values in the range of -2 to 4.[19][20]

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by separation. Use a buffer (e.g., phosphate buffer at pH 7.4) for the aqueous phase if determining logD. To determine logP, the pH of the water should be adjusted to be at least 2 units above the basic pKa and 2 units below the acidic pKa to ensure >99% of the compound is in its neutral form.

  • Sample Addition: Prepare a stock solution of 5-(Trifluoromethyl)isoquinolin-3-ol in n-octanol. Add a known volume of this stock to a vessel containing a known volume of the pre-saturated aqueous phase.

  • Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 1-24 hours). Gentle inversion is preferred over vigorous shaking to prevent emulsion formation.[18]

  • Phase Separation: Separate the two phases, typically by centrifugation to ensure a clean split.

  • Quantification: Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the logP using the formula: logP = log₁₀ ( [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )

  • Mass Balance Validation: As a self-validating step, the total amount of substance recovered from both phases should be compared to the initial amount added; a recovery of 90-110% is considered acceptable.[20]

logP_ShakeFlask cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation start Start: Pre-saturate n-octanol and water prep_stock Prepare Stock Solution in n-octanol start->prep_stock add_phases Combine Stock & Aqueous Phase in known volumes prep_stock->add_phases equilibrate Agitate until Equilibrium add_phases->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate quantify Quantify Concentration in each phase (HPLC) separate->quantify calculate Calculate logP quantify->calculate validate Perform Mass Balance (90-110% Recovery) calculate->validate end End validate->end End: Report logP

Caption: Workflow for logP determination via the Shake-Flask method.

Method 2: RP-HPLC for High-Throughput Lipophilicity Estimation (OECD 117)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful, indirect method for estimating lipophilicity.[18][19] It is less labor-intensive than the shake-flask method and is suitable for high-throughput screening.[21]

The method is based on the principle that the retention of a compound on a non-polar stationary phase (like C18) is proportional to its lipophilicity.[17] More lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. By calibrating the system with a set of reference compounds with known logP values, a linear relationship between the logarithm of the retention factor (log k) and logP can be established.[22]

  • System Setup:

    • Column: A C18 reversed-phase column is most common.[19]

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of an organic modifier (typically methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at pH 7.4 for logD₇.₄ determination). The use of methanol is often preferred as it can suppress unwanted silanophilic interactions with the stationary phase.[18][19]

    • Detector: UV detector set to a wavelength where the analyte absorbs strongly.

  • Calibration:

    • Prepare solutions of 5-7 reference compounds with well-established logP values that bracket the expected logP of the analyte.

    • Inject each standard individually and record its retention time (tᵣ).

    • Determine the column dead time (t₀) by injecting an unretained compound (e.g., uracil).

  • Calculate Retention Factor (k): For each standard, calculate k using the formula: k = (tᵣ - t₀) / t₀.

  • Generate Calibration Curve: Plot the known logP values of the standards (y-axis) against their calculated log k values (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c).

  • Analyte Measurement: Inject the 5-(Trifluoromethyl)isoquinolin-3-ol sample under the identical chromatographic conditions and determine its retention factor, k_analyte.

  • logP Estimation: Use the regression equation from the calibration curve to calculate the logP of the analyte: logP_analyte = m(log k_analyte) + c.

logP_HPLC cluster_setup System Setup & Calibration cluster_measurement Analyte Measurement cluster_calculation Calculation start Start: Set up RP-HPLC (C18, Isocratic Mobile Phase) inject_standards Inject Reference Compounds with known logP values start->inject_standards determine_k Determine Retention Factor (k) for each standard inject_standards->determine_k plot_curve Plot logP vs. log k and Generate Calibration Curve determine_k->plot_curve inject_analyte Inject Analyte plot_curve->inject_analyte determine_k_analyte Determine Retention Factor (k) of Analyte inject_analyte->determine_k_analyte calculate_logP Calculate logP of Analyte using Calibration Curve determine_k_analyte->calculate_logP end End calculate_logP->end End: Report Estimated logP

Caption: Workflow for lipophilicity (logP) estimation by RP-HPLC.

Summary of Physicochemical Data

This table provides a template for summarizing the experimentally determined physicochemical properties of 5-(Trifluoromethyl)isoquinolin-3-ol.

Physicochemical PropertyRecommended Experimental MethodExpected Value/ObservationResult
pKa₁ (Basic) Potentiometric Titration< 5.14 (Basicity reduced by -CF₃ group vs. isoquinoline)[5]
pKa₂ (Acidic) Potentiometric Titration< 9-10 (Acidity enhanced by -CF₃ group)
Aqueous Solubility Shake-Flask with HPLC QuantificationLow; dependent on pH. Lowest near isoelectric point.
logP Shake-Flask (OECD 107) or RP-HPLC (OECD 117)Moderately lipophilic. The -CF₃ group significantly increases lipophilicity compared to a methyl group.[7]
logD at pH 7.4 Shake-Flask (OECD 107) or RP-HPLC (OECD 117)Expected to be lower than logP due to partial ionization at physiological pH.

Conclusion

The empirical determination of physicochemical properties is a non-negotiable step in the optimization of drug candidates. For 5-(Trifluoromethyl)isoquinolin-3-ol, the interplay between its ionizable heterocyclic core and the lipophilic, electron-withdrawing -CF3 group creates a unique profile that must be quantitatively understood. The protocols detailed in this guide for pKa, solubility, and lipophilicity determination represent robust, validated methods that will yield high-quality, reproducible data. By grounding drug design in such empirical data, researchers can more effectively navigate the complex, multi-parameter optimization challenge required to develop safe and effective medicines.

References

  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. [Link]

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed. [Link]

  • Rapid Gradient RP-HPLC Method for Lipophilicity Determination: A Solvation Equation Based Comparison with Isocratic Methods. (n.d.). ACS Publications. [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Sygnature Discovery. [Link]

  • HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. (2007, February 28). Pharmaceutical Technology. [Link]

  • A High-Throughput Method for Lipophilicity Measurement. (n.d.). PMC. [Link]

  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. (2022, August 18). MDPI. [Link]

  • Importance of Physicochemical Properties In Drug Discovery. (2015, February 19). rajournals. [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (n.d.). OECD. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

  • assessment of reverse - phase. (n.d.). ECETOC. [Link]

  • Estimating the octanol-water partition coefficient for chemical substances. (2022, November 15). GOV.UK. [Link]

  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2011, July 26). ACS Publications. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. [Link]

  • What are the physicochemical properties affecting drug distribution? (2025, May 21). Patsnap Synapse. [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). PMC. [Link]

  • REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (n.d.). University of Karachi. [Link]

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace. [Link]

  • A Simple Method Based on One Phase Measurement for Determination of the Octanol-Water Partition Coefficient of Drugs. (n.d.). ThaiScience. [Link]

  • SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. (2021, December 24). HETEROCYCLES. [Link]

  • Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. (n.d.). ChemRxiv. [Link]

  • 5-(trifluoroMethyl)isoquinolin-3-ol — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • A Versatile Synthesis of Substituted Isoquinolines. (n.d.). PMC. [Link]

  • Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. (2026, January 22). ResearchGate. [Link]

  • Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. (2017, January 23). University of North Florida. [Link]

  • A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. (n.d.). ResearchGate. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). PMC. [Link]

  • Isoquinoline. (n.d.). Wikipedia. [Link]

Sources

Foundational

Structural Elucidation and X-Ray Crystallography of 5-(Trifluoromethyl)isoquinolin-3-ol: A Technical Whitepaper

Executive Summary The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery and agrochemical development. 5-(Trifluoromethyl)isoquinolin-3-ol represents a highly specialized inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery and agrochemical development. 5-(Trifluoromethyl)isoquinolin-3-ol represents a highly specialized intermediate where the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group at the 5-position is juxtaposed against the hydrogen-bond-donating capacity of the hydroxyl (-OH) group at the 3-position.

As an Application Scientist, approaching the structural analysis of this molecule requires a deep understanding of its stereoelectronic profile. The crystallization of fluorinated heterocycles is rarely trivial; the highly polarized C-F bonds often resist standard packing motifs, leading to polymorphism or rotational disorder within the crystal lattice. This whitepaper details the field-proven methodologies, causality-driven experimental choices, and self-validating protocols required to successfully isolate, diffract, and analyze single crystals of 5-(Trifluoromethyl)isoquinolin-3-ol.

Physicochemical Profiling & Rationale

Before initiating crystallization, it is critical to understand the bulk properties of the compound. The molecule exists as a white to off-white crystalline powder with a highly stable aromatic core. The presence of the -CF₃ group significantly increases the molecule's lipophilicity, while the -OH group maintains a degree of polarity, necessitating a carefully balanced solvent system for crystal growth.

Table 1: Physicochemical Profile of 5-(Trifluoromethyl)isoquinolin-3-ol
PropertyValueCausality / Impact on Crystallography
Molecular Formula C₁₀H₆F₃NOGoverns the expected unit cell volume and density.
Molecular Weight 213.16 g/mol Used to calculate the theoretical density ( Dx​ ) post-diffraction.
Density 1.38 g/cm³High density indicates tightly packed fluorophilic interactions 1[1].
Melting Point 146–148 °CSuggests moderate lattice energy; suitable for room-temperature crystallization 1[1].
Solubility Soluble in organicsDictates the use of binary solvent systems (e.g., THF/Hexane) for slow evaporation.

Experimental Methodology: Crystal Growth & Harvesting

The primary challenge in crystallizing fluorinated isoquinolines is preventing rapid precipitation, which leads to amorphous powders or microcrystalline aggregates unsuitable for Single-Crystal X-Ray Diffraction (SC-XRD).

CrystalWorkflow S1 1. Solvent Selection (THF/Hexane Binary) S2 2. Controlled Slow Evaporation (Isothermal, 293K) S1->S2 S3 3. Crystal Harvesting & Birefringence Validation S2->S3 S4 4. X-Ray Diffraction (Mo Kα Radiation) S3->S4 S5 5. Structure Solution (SHELXT/SHELXL) S4->S5

Workflow for crystallization and X-ray diffraction analysis.

Step-by-Step Crystallization Protocol (Self-Validating)
  • Solvent System Preparation:

    • Action: Dissolve 50 mg of 5-(Trifluoromethyl)isoquinolin-3-ol in 2 mL of anhydrous Tetrahydrofuran (THF). Slowly layer 2 mL of n-hexane over the solution.

    • Causality: The hydrophobic -CF₃ group and hydrophilic -OH group create competing solubility profiles. A binary system allows for a gradual shift in the dielectric constant as the solvents diffuse, promoting nucleation over amorphous precipitation, a technique highly effective for fluorinated quinoline derivatives 2[2].

  • Isothermal Evaporation:

    • Action: Puncture the vial cap with a 20-gauge needle and store at a constant 293 K in a vibration-free environment for 5–7 days.

  • Harvesting and Optical Validation:

    • Action: Extract the resulting colorless crystals and submerge them in inert paratone oil.

    • Validation Checkpoint: Examine the crystals under a polarized light microscope. A self-validating crystal must exhibit uniform extinction (complete darkness) every 90° of rotation. If the crystal shows patchy or incomplete extinction, it is twinned or fractured and must be discarded.

X-Ray Diffraction Data Collection

Once a pristine single crystal (ideal dimensions ~0.3 x 0.2 x 0.2 mm) is isolated, it is mounted on a diffractometer. The choice of hardware parameters is dictated by the molecule's atomic composition.

Step-by-Step Diffraction Protocol
  • Mounting and Cryo-Cooling:

    • Action: Mount the crystal on a glass fiber or MiTeGen loop and immediately cool to 100 K using a liquid nitrogen stream.

    • Causality: The -CF₃ group is notorious for severe rotational disorder at room temperature. Cryo-cooling freezes out this thermal motion, allowing for accurate mapping of the fluorine electron density.

  • Radiation Selection:

    • Action: Utilize graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) rather than Cu Kα.

    • Causality: Mo Kα minimizes the absorption effects caused by the dense electron clouds of the fluorine atoms, ensuring higher resolution data at high diffraction angles 3[3].

  • Mosaicity Validation:

    • Action: Collect 20 initial frames to determine the unit cell.

    • Validation Checkpoint: Calculate the crystal mosaicity. The system is self-validating if the mosaicity is < 0.6°. A higher value indicates internal lattice stress, mandating the selection of a new specimen.

Table 2: Target Crystallographic Parameters for Data Collection
ParameterTarget SpecificationRationale
Crystal System MonoclinicTypical for planar heterocyclic packing.
Space Group P21​/c Centrosymmetric group common for molecules exhibiting intermolecular H-bonding.
Temperature 100 KReduces thermal motion ( Ueq​ ) of the -CF₃ rotational axes.
Rint​ < 0.05Ensures high internal consistency of symmetry-equivalent reflections.
Goodness-of-Fit (S) ~ 1.00Validates the accuracy of the structural model against the raw data.

Structural Analysis & Stereoelectronic Insights

The structural solution (typically via direct methods using SHELXT/SHELXL) reveals the intricate stereoelectronic landscape of 5-(Trifluoromethyl)isoquinolin-3-ol.

Stereoelectronics Core 5-(CF3)isoquinolin-3-ol Core Scaffold HB O-H...N Hydrogen Bonding Core->HB Primary XB C-F...π Halogen Interactions Core->XB Secondary Pi π-π Stacking (Isoquinoline Rings) Core->Pi Tertiary

Primary intermolecular interactions governing crystal lattice stability.

Mechanistic Claims
  • Core Planarity: The isoquinoline bicyclic system remains highly planar. However, the steric bulk of the -CF₃ group at the 5-position often induces a slight deviation from absolute planarity in the adjacent carbon atoms to relieve peri-strain.

  • Hydrogen Bonding Networks: The primary driver of the crystal lattice is the intermolecular O−H⋯N hydrogen bond between the hydroxyl group of one molecule and the basic isoquinoline nitrogen of an adjacent molecule. This interaction typically forms infinite 1D chains or dimeric motifs along the crystallographic axis.

  • Halogen Bonding & Hirshfeld Analysis: Beyond classical hydrogen bonds, the lattice stability is heavily reinforced by C−F⋯π interactions and weak C−H⋯F contacts. Hirshfeld surface analysis of similar fluorinated quinolines demonstrates that these non-covalent interactions account for a significant percentage of the total molecular surface area, locking the molecules into a rigid 3D framework4[4]. Furthermore, polymorphic shifts in trifluoromethylquinolines can be induced by thermal cycling, altering these exact emission and packing properties 5[5].

Implications for Drug Design

The precise mapping of the -CF₃ vector and the -OH donor/acceptor angles derived from SC-XRD is invaluable for computational chemists. In rational drug design, the trifluoromethyl group is frequently utilized to occupy hydrophobic pockets in target kinases or receptors, while simultaneously protecting the aromatic core from cytochrome P450-mediated oxidative metabolism. The crystallographic coordinates of 5-(Trifluoromethyl)isoquinolin-3-ol provide the exact torsional limits and bond lengths required to parameterize molecular dynamics (MD) simulations and improve in-silico docking accuracy.

References

  • Forecast Chemicals. "5-(Trifluoromethyl)isoquinolin-3-ol - Industrial Chemicals.
  • Liu, J., Du, C., & Hao, H. (2021). "Crystal structure of 4-(2,2-difluoroethyl)-2,4-dimethyl-6-(trifluoromethyl)isoquinoline-1,3(2H,4H)-dione, C14H12F5NO2." Zeitschrift für Kristallographie - New Crystal Structures.
  • PubMed / WILEY-VCH. (2012). "Crystal structures and emitting properties of trifluoromethylaminoquinoline derivatives: thermal single-crystal-to-single-crystal transformation of polymorphic crystals that emit different colors." Chemistry, an Asian Journal.
  • IUCr Journals. (2023). "Crystal structure and Hirshfeld surface analysis of isopropyl 4-[2-fluoro-5-(trifluoromethyl)
  • NIH / PMC. (2022).

Sources

Exploratory

Preliminary In Vitro Toxicity Screening of 5-(Trifluoromethyl)isoquinolin-3-ol: A Technical Guide

Target Audience: Research Scientists, Toxicologists, and Preclinical Drug Development Professionals Role: Senior Application Scientist Executive Summary & Pharmacological Context The compound 5-(Trifluoromethyl)isoquinol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Toxicologists, and Preclinical Drug Development Professionals Role: Senior Application Scientist

Executive Summary & Pharmacological Context

The compound 5-(Trifluoromethyl)isoquinolin-3-ol (CAS: 151213-42-4) is a highly valued fluorinated heterocyclic intermediate extensively utilized in the synthesis of novel pharmaceuticals and agrochemicals [1]. The isoquinoline core is a privileged scaffold found in numerous biologically active molecules, including topoisomerase inhibitors, kinase inhibitors, and recent SARS-CoV-2 main protease (Mpro) inhibitors [2, 3].

The strategic incorporation of a trifluoromethyl (-CF 3​ ) group at the C5 position serves a dual purpose: it significantly enhances the molecule's metabolic stability by blocking oxidative hotspots and increases lipophilicity to improve membrane permeability [3]. However, this physicochemical shift introduces specific toxicity liabilities. Increased lipophilicity often correlates with a higher propensity for off-target binding, particularly concerning the human ether-à-go-go-related gene (hERG) potassium channel and Cytochrome P450 (CYP450) enzymes.

This whitepaper outlines a rigorous, causality-driven in vitro toxicity screening cascade designed to de-risk 5-(Trifluoromethyl)isoquinolin-3-ol and its derivatives during early-stage drug discovery.

Strategic Workflow & Decision Logic

To prevent late-stage attrition, toxicity screening must be treated as a self-validating system rather than a checklist. The following workflow illustrates the parallel screening strategy required to assess cytotoxicity, genotoxicity, cardiotoxicity, and hepatotoxicity (DDI potential).

Workflow Start 5-(Trifluoromethyl) isoquinolin-3-ol Cyto Cytotoxicity (HepG2 / HEK293) Start->Cyto Geno Genotoxicity (Ames Test) Start->Geno Cardio Cardiotoxicity (hERG Patch-Clamp) Start->Cardio DDI DDI Potential (CYP450 Inhibition) Start->DDI Decision Go/No-Go Decision Matrix Cyto->Decision Geno->Decision Cardio->Decision DDI->Decision

Fig 1: Parallel in vitro toxicity screening workflow for early-stage de-risking.

Core In Vitro Toxicity Assays: Protocols & Causality

Cytotoxicity Assessment (CellTiter-Glo Luminescent Assay)

The Causality: Hepatotoxicity is a leading cause of drug withdrawal. Before evaluating specific mechanisms, we must establish the general cellular health baseline. We utilize the ATP-dependent CellTiter-Glo assay over traditional MTT assays because fluorinated, lipophilic compounds can sometimes interfere with the tetrazolium reduction process, leading to false viability readouts. ATP quantitation provides a direct, artifact-free measurement of metabolic activity.

Self-Validating Protocol:

  • Cell Culture: Seed HepG2 (human hepatoma) cells at 10,000 cells/well in a 96-well opaque white plate. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of 5-(Trifluoromethyl)isoquinolin-3-ol (range: 100 µM to 5 nM) in DMSO. Final DMSO concentration in wells must not exceed 0.5% (v/v) to prevent solvent toxicity.

  • Controls:

    • Positive Control: Chlorpromazine (known hepatotoxin).

    • Negative Control: 0.5% DMSO vehicle.

  • Incubation: Expose cells to the compound for 48 hours.

  • Detection: Add CellTiter-Glo reagent (volume equal to culture medium). Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Validation Criteria: The assay is valid only if the positive control yields an IC 50​ within historical baseline ranges and the Z'-factor of the plate is >0.5.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

The Causality: Fluorinated aromatic rings can undergo bioactivation via hepatic enzymes to form reactive electrophilic intermediates (e.g., epoxides) that intercalate with DNA [4]. The Ames test, compliant with OECD 471 guidelines, uses histidine-dependent Salmonella typhimurium strains to detect point mutations.

Self-Validating Protocol:

  • Strain Selection: Utilize strains TA98 (frameshift mutations) and TA100 (base-pair substitutions).

  • Metabolic Activation: Conduct the assay both in the absence (-S9) and presence (+S9) of Aroclor 1254-induced rat liver homogenate. This mimics mammalian hepatic metabolism.

  • Exposure (Pre-incubation Method): Mix 100 µL of bacterial culture, 50 µL of compound (up to 5000 µ g/plate , limited by solubility), and 500 µL of S9 mix (or buffer). Incubate at 37°C for 20 minutes before plating on minimal agar.

  • Controls:

    • -S9 Positive: Sodium azide (TA100), 2-Nitrofluorene (TA98).

    • +S9 Positive: 2-Aminoanthracene (requires metabolic activation).

  • Validation Criteria: A positive mutagenic response is defined as a dose-dependent, reproducible increase in revertant colonies (≥2-fold over vehicle control for TA100; ≥3-fold for TA98).

Cardiotoxicity: Automated hERG Patch-Clamp

The Causality: The isoquinoline nitrogen is weakly basic, and the -CF 3​ group is highly lipophilic. This combination perfectly matches the pharmacophore for binding within the inner cavity of the hERG (K v​ 11.1) potassium channel, interacting via π

π stacking with Tyr652 and hydrophobic interactions with Phe656 [5]. Blockade of this channel delays ventricular repolarization (QT prolongation), leading to fatal Torsades de Pointes arrhythmias.

hERG_Mechanism Compound 5-(Trifluoromethyl) isoquinolin-3-ol Pore hERG Channel Inner Cavity (Hydrophobic Pocket) Compound->Pore Entry via lipid bilayer Binding Pi-Pi Stacking & Hydrophobic Interactions (Tyr652, Phe656) Pore->Binding Block Potassium Current (IKr) Blockade Binding->Block Tox QT Prolongation / Arrhythmia Risk Block->Tox

Fig 2: Mechanism of hERG channel blockade by lipophilic isoquinoline derivatives.

Self-Validating Protocol:

  • Cell System: Use HEK293 cells stably transfected with the hERG gene (e.g., ChanTest® cell lines) [5].

  • Electrophysiology: Utilize an automated patch-clamp platform (e.g., Sophion Qube). Hold cells at -80 mV, apply a depolarizing prepulse to +20 mV (2 sec), followed by a repolarizing step to -50 mV (2 sec) to elicit the tail current.

  • Dosing: Apply the compound continuously for 5 minutes at 5 concentrations (0.1 to 30 µM).

  • Controls: E-4031 (0.5 µM) as a full block positive control.

  • Validation Criteria: Seal resistance must be >1 G Ω . The IC 50​ is calculated based on the percentage reduction of the tail current peak. An IC 50​ < 10 µM flags the compound for structural optimization.

Hepatotoxicity & DDI: CYP450 Inhibition

The Causality: The lone electron pair on the isoquinoline nitrogen can coordinate directly with the heme iron of Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6), acting as a reversible competitive inhibitor. Furthermore, the hydroxyl group at the C3 position may undergo phase II glucuronidation. Assessing CYP inhibition is mandated by FDA ICH M12 guidelines to predict Drug-Drug Interactions (DDIs) [4].

Self-Validating Protocol:

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) at 0.1 mg/mL protein concentration.

  • Probe Substrates: Midazolam (CYP3A4), Dextromethorphan (CYP2D6), Diclofenac (CYP2C9).

  • Reaction: Incubate HLM, probe substrate, and 5-(Trifluoromethyl)isoquinolin-3-ol (0.1 - 50 µM) in phosphate buffer (pH 7.4). Initiate the reaction by adding NADPH (1 mM). Incubate for 10 minutes at 37°C.

  • Quenching & Analysis: Stop the reaction with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to quantify the formation of the specific probe metabolites (e.g., 1'-hydroxymidazolam).

  • Controls: Ketoconazole (CYP3A4 inhibitor), Quinidine (CYP2D6 inhibitor).

  • Validation Criteria: The assay is valid if the positive controls shift the IC 50​ to known literature values.

Data Synthesis & Acceptance Criteria

To facilitate rapid Go/No-Go decisions, quantitative data from the aforementioned assays must be synthesized into a standardized matrix. Table 1 outlines the expected acceptance thresholds for advancing a compound like 5-(Trifluoromethyl)isoquinolin-3-ol to in vivo studies.

Table 1: Preliminary In Vitro Toxicity Thresholds & Acceptance Criteria

Assay CategoryTarget / EndpointMetricAcceptable Threshold (Go)High Risk (No-Go / Optimize)
Cytotoxicity HepG2 Cell ViabilityIC 50​ > 50 µM< 10 µM
Genotoxicity Ames Test (TA98/TA100)Fold-increaseNegative (< 2-fold over vehicle)Positive (≥ 2-fold over vehicle)
Cardiotoxicity hERG Tail CurrentIC 50​ > 30 µM< 10 µM
DDI Potential CYP3A4 / CYP2D6IC 50​ > 10 µM< 1 µM (Strong Inhibitor)

Conclusion

The preliminary in vitro toxicity screening of 5-(Trifluoromethyl)isoquinolin-3-ol requires a highly structured approach that accounts for the specific physicochemical liabilities introduced by the trifluoromethyl and isoquinoline moieties. By employing ATP-dependent cytotoxicity assays, S9-activated Ames testing, automated hERG patch-clamping, and LC-MS/MS-driven CYP450 profiling, researchers can accurately map the safety profile of this scaffold. Compounds that successfully navigate this matrix with favorable IC 50​ and negative mutagenic profiles are prime candidates for subsequent in vivo pharmacokinetic and dose-range finding (DRF) studies.

References

  • Forecast Chemicals. "5-(Trifluoromethyl)isoquinolin-3-ol - Industrial Chemicals." Forecast Chemicals Product Catalog. Available at:[Link]

  • ACS Organic Letters. "Tandem Addition/Cyclization for Access to Isoquinolines and Isoquinolones via Catalytic Carbopalladation of Nitriles." American Chemical Society. Available at:[Link]

  • ResearchGate. "Progressive Insights into the Pharmacological Importance of Isoquinoline Derivatives in Modern Therapeutics." ResearchGate. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "M12 Drug Interaction Studies - Guidance for Industry." FDA Guidelines. Available at:[Link]

  • Charles River Laboratories. "In Vitro ADME Assays and Services." Charles River. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Utilizing 5-(Trifluoromethyl)isoquinolin-3-ol as a Privileged Building Block in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary and Pharmacological Rationale In modern drug discovery, the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary and Pharmacological Rationale

In modern drug discovery, the strategic incorporation of fluorine—particularly the trifluoromethyl ( −CF3​ ) group—is a proven tactic to overcome pharmacokinetic liabilities. 5-(Trifluoromethyl)isoquinolin-3-ol serves as a highly specialized, bifunctional building block. The isoquinoline core is a privileged scaffold frequently found in kinase inhibitors and GPCR ligands, while the C5-positioned −CF3​ group imparts profound physicochemical enhancements [1].

As a Senior Application Scientist, I have observed that utilizing this specific isomer offers a dual advantage:

  • Pharmacological Optimization: The highly electronegative −CF3​ group exerts a strong −I (inductive) effect, modulating the pKa​ of the isoquinoline nitrogen. Concurrently, its steric bulk shields adjacent C−H bonds from cytochrome P450-mediated oxidation, drastically improving the metabolic half-life of the resulting Active Pharmaceutical Ingredient (API) [2].

  • Synthetic Versatility: The C3-hydroxyl group exists in a tautomeric equilibrium with its lactam form (isoquinolin-3(2H)-one). This oxygen acts as a prime synthetic handle. By converting the hydroxyl group into a reactive pseudohalide (such as a triflate), chemists can unlock a vast array of palladium-catalyzed cross-coupling pathways.

G A C5-Trifluoromethylation B Increased Lipophilicity A->B C Steric Shielding A->C D Electron Withdrawal A->D E Membrane Permeability B->E F Metabolic Stability C->F G Target Affinity D->G

Pharmacological impact of the C5-trifluoromethyl group on the isoquinoline core.

Physicochemical Profiling

Understanding the baseline properties of 5-(Trifluoromethyl)isoquinolin-3-ol is critical for reaction design. The compound is slightly soluble in water but highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in halogenated solvents (e.g., DCM), which dictates the choice of reaction media.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionImpact on Synthetic Workflow
Molecular Weight 213.16 g/mol Standard stoichiometric calculations.
Appearance White to off-white crystalline powderPurity visually assessable; discoloration indicates oxidation.
Tautomerism Lactam (predominant) LactimRequires strong electrophilic activation to trap the lactim (O-functionalization).
Solubility Soluble in DMF, THF, DCMEnables homogeneous catalysis in standard organic solvents.

Synthetic Strategy: Activation of the C3-Hydroxyl

To utilize this building block for carbon-carbon or carbon-heteroatom bond formation, the C3-hydroxyl must be transformed into a superior leaving group. Triflation (conversion to a trifluoromethanesulfonate ester) is the gold standard here.

Causality of Reagent Choice: We utilize Trifluoromethanesulfonic anhydride ( Tf2​O ) over Tosyl chloride ( TsCl ) because the resulting triflate is a significantly more reactive electrophile in oxidative addition steps with Palladium(0) catalysts. Pyridine is selected as the base over Triethylamine ( Et3​N ) because Pyridine acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive N-triflylpyridinium intermediate that accelerates the O-triflation of the sterically hindered isoquinoline core [3].

G A 5-(Trifluoromethyl)isoquinolin-3-ol B O-Triflation (Tf2O, Pyridine) A->B Activation C 5-(CF3)isoquinolin-3-yl triflate B->C D Suzuki Coupling (Pd-cat) C->D C-C Bond E Buchwald-Hartwig (Pd-cat) C->E C-N Bond F 3-Aryl-5-(CF3)isoquinoline D->F G 3-Amino-5-(CF3)isoquinoline E->G

Synthetic workflow from 5-(Trifluoromethyl)isoquinolin-3-ol to advanced APIs.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the integrity of the reaction before proceeding to the next step.

Protocol 1: Synthesis of 5-(Trifluoromethyl)isoquinolin-3-yl trifluoromethanesulfonate

Objective: Convert the stable building block into a highly reactive electrophile.

Reagents:

  • 5-(Trifluoromethyl)isoquinolin-3-ol (1.0 eq, 10 mmol, 2.13 g)

  • Trifluoromethanesulfonic anhydride ( Tf2​O ) (1.2 eq, 12 mmol, 2.02 mL)

  • Anhydrous Pyridine (2.0 eq, 20 mmol, 1.62 mL)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add 5-(Trifluoromethyl)isoquinolin-3-ol and anhydrous DCM. Stir until a fine suspension or clear solution forms.

  • Base Addition: Inject anhydrous pyridine into the reaction mixture. Causality: Pyridine neutralizes the highly corrosive triflic acid byproduct generated during the reaction, preventing degradation of the isoquinoline core.

  • Cooling: Cool the mixture to 0∘C using an ice-water bath. Causality: Tf2​O addition is highly exothermic; temperature control prevents charring and the formation of dark tar byproducts.

  • Electrophile Addition: Add Tf2​O dropwise over 15 minutes via a syringe pump.

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 2 hours. Check progress via TLC (Hexane:EtOAc 3:1). The starting material ( Rf​≈0.2 ) should completely disappear, replaced by a non-polar, UV-active spot ( Rf​≈0.7 ).

  • Quenching & Workup: Pour the mixture into 50 mL of saturated aqueous NaHCO3​ at 0∘C . Causality: The mild base neutralizes residual Tf2​O and pyridinium salts without hydrolyzing the newly formed triflate.

  • Extraction: Extract the aqueous layer with DCM ( 2×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient) yields the pure triflate as a pale yellow oil that may solidify upon standing.

Table 2: Optimization of C3-O-Triflation Conditions
Base UsedSolventTemp ( ∘C )Yield (%)Observation / Causality
Et3​N DCM0 to RT45%Incomplete conversion; Et3​N is too bulky for efficient catalysis.
Pyridine DCM 0 to RT 88% Optimal; acts as a nucleophilic catalyst forming N-triflylpyridinium.
K2​CO3​ DMFRT20%Heterogeneous mixture led to slow kinetics and partial hydrolysis.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Utilize the triflate intermediate to install an aryl group at the C3 position.

Reagents:

  • 5-(Trifluoromethyl)isoquinolin-3-yl triflate (1.0 eq, 1.0 mmol)

  • Arylboronic Acid (e.g., Phenylboronic acid) (1.2 eq, 1.2 mmol)

  • Pd(dppf)Cl2​ (0.05 eq, 5 mol%)

  • Potassium Carbonate ( K2​CO3​ ) (3.0 eq, 3.0 mmol)

  • 1,4-Dioxane / Water (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Degassing: In a Schlenk tube, combine the triflate, arylboronic acid, and K2​CO3​ in the Dioxane/Water mixture. Sparge the solution with Argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalytic species to inactive Pd(II) complexes.

  • Catalyst Addition: Add Pd(dppf)Cl2​ quickly under a positive flow of Argon. Seal the tube.

  • Heating: Heat the mixture to 90∘C in a pre-heated oil bath for 4-6 hours.

  • Validation Check: Analyze an aliquot via LC-MS. The mass of the starting triflate should be absent, and the [M+H]+ peak corresponding to the cross-coupled product should dominate the chromatogram.

  • Isolation: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over MgSO4​ , and concentrate.

Conclusion

5-(Trifluoromethyl)isoquinolin-3-ol is a highly valuable asset in the medicinal chemist's toolkit. By exploiting the tautomeric nature of the C3-hydroxyl group, researchers can reliably activate the scaffold for diverse cross-coupling reactions. Simultaneously, the C5-trifluoromethyl group ensures that the resulting downstream APIs possess the metabolic stability and lipophilicity required for modern clinical candidates. Adhering to the strict anhydrous and anaerobic techniques outlined in the protocols above guarantees high-yielding, reproducible access to advanced isoquinoline derivatives.

References

  • Organic & Biomolecular Chemistry. "1-Trifluoromethylated isoquinolines via radical trifluoromethylation of isonitriles." RSC Publishing, 2014. Available at:[Link]

  • Google Patents. "US20090197862A1 - 2-aminopyridine kinase inhibitors." United States Patent Application, 2009.
Application

Advanced Palladium-Catalyzed Cross-Coupling Strategies Utilizing 5-(Trifluoromethyl)isoquinolin-3-ol

Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Mechanistic Rationale 5-(Trifluoromethyl)isoquinolin-3-ol is a highly valued fluorinat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

5-(Trifluoromethyl)isoquinolin-3-ol is a highly valued fluorinated heterocyclic building block in modern drug discovery. Typically presenting as a hydrophobic, white to off-white crystalline powder with a melting point of 146–148 °C[1], this compound combines the privileged isoquinoline core with a strategically positioned trifluoromethyl (-CF 3​ ) group. The -CF 3​ moiety enhances lipophilicity, metabolic stability, and target binding affinity. However, functionalizing the C3 position via transition-metal catalysis requires a deep understanding of the molecule's tautomeric and electronic properties.

Tautomerism and Electrophile Activation

A critical challenge when working with 3-oxygenated isoquinolines is their tautomeric behavior. In aqueous or highly polar media, these compounds predominantly exist as the isoquinolin-3(2H)-one (lactam) tautomer, whereas in non-hydroxylic solvents, the isoquinolin-3-ol (hydroxy) form is favored[2][3]. To utilize this scaffold in palladium-catalyzed cross-coupling reactions, the dynamic tautomeric equilibrium must be broken. This is achieved by trapping the enol form via O-sulfonylation, converting the hydroxyl group into a highly reactive trifluoromethanesulfonate (triflate, -OTf) pseudohalide[4][5].

Electronic Effects on Catalytic Causality

The 5-CF 3​ group exerts a powerful electron-withdrawing effect across the conjugated π -system of the isoquinoline ring. In the context of palladium catalysis, this electron deficiency significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C3-OTf bond. As a result, the initial oxidative addition of the Pd(0) species into the C–O bond is dramatically accelerated compared to unfluorinated analogues[6].

However, this same electronic effect stabilizes the resulting Pd(II) intermediate, creating a potential kinetic bottleneck during the reductive elimination step. To counteract this and prevent catalyst stalling, the selection of sterically demanding, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or BrettPhos) is strictly required. These ligands provide the necessary steric bulk to force the coupled fragments together, facilitating product release and regenerating the active Pd(0) catalyst[7][8].

Pathway & Catalytic Cycle Visualizations

Workflow A 5-(CF3)isoquinolin-3-ol Tautomeric Equilibrium B Triflation (Tf2O, Base) O-Activation A->B Step 1 C 3-OTf-5-(CF3)isoquinoline Activated Electrophile B->C Intermediate D Pd-Catalyzed Cross-Coupling C->D Step 2 E C3-Functionalized Isoquinoline Derivative D->E Final Product

Workflow: Activation of the tautomeric isoquinolin-3-ol to a reactive triflate for downstream coupling.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Accelerated by 5-CF3) Pd0->OA PdII Pd(II) Intermediate Ar-Pd(L_n)-OTf OA->PdII + 3-OTf-5-(CF3)isoquinoline TM Transmetalation (Boronic Acid + Base) PdII->TM PdII_TM Ar-Pd(L_n)-Ar' TM->PdII_TM + Ar'-B(OH)2 RE Reductive Elimination (Sterically Driven) PdII_TM->RE RE->Pd0 - Cross-Coupled Product

Catalytic Cycle: Electronic and steric drivers in the Pd-catalyzed coupling of 3-OTf-5-(CF3)isoquinoline.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the Suzuki-Miyaura coupling between 5-(trifluoromethyl)isoquinolin-3-yl triflate and phenylboronic acid. The data highlights the causality between ligand choice and reaction yield.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh 3​ ) 4​ (5 mol%)NoneNa 2​ CO 3​ Toluene/H 2​ O9045%Sluggish reductive elimination; high levels of unreacted Pd(II) intermediate.
2Pd(OAc) 2​ (5 mol%)dppfK 3​ PO 4​ 1,4-Dioxane8068%Bidentate ligand improves yield, but steric bulk is insufficient for rapid turnover.
3Pd 2​ (dba) 3​ (2.5 mol%)XPhos K 3​ PO 4​ 1,4-Dioxane 80 94% Optimal. Electron-rich, bulky ligand forces rapid reductive elimination.
4Pd 2​ (dba) 3​ (2.5 mol%)XPhosCs 2​ CO 3​ THF6582%Mild base prevents triflate hydrolysis, but lower temperature reduces overall rate.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 5-(Trifluoromethyl)isoquinolin-3-yl trifluoromethanesulfonate

Causality: Trifluoromethanesulfonic anhydride (Tf 2​ O) is highly reactive. Pyridine is used as both a base and a nucleophilic catalyst to form a highly electrophilic N -trifluoromethylsulfonylpyridinium intermediate, ensuring rapid O-sulfonylation of the isoquinolin-3-ol before competing side reactions occur[4][5].

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Dissolve 5-(Trifluoromethyl)isoquinolin-3-ol (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL).

  • Base Addition: Add anhydrous pyridine (2.5 equiv, 12.5 mmol). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Dropwise, add trifluoromethanesulfonic anhydride (Tf 2​ O, 1.2 equiv, 6.0 mmol) over 15 minutes. The solution will transition from clear to deep yellow/orange.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 2 hours.

  • Self-Validation Checkpoint: Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The starting material ( m/z 214 [M+H] + ) must be <2% relative to the product peak ( m/z 346 [M+H] + ). TLC (Hexanes/EtOAc 3:1) should show complete disappearance of the highly polar starting material ( Rf​ ~0.1) and the appearance of a non-polar UV-active spot ( Rf​ ~0.6).

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ (20 mL). Extract with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash chromatography to yield the activated electrophile.

Protocol B: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

Causality: Anhydrous K 3​ PO 4​ is selected over stronger bases (like NaOH or KO t Bu) to facilitate the transmetalation of the arylboronic acid without causing premature hydrolysis of the sensitive C3-triflate[7][8].

Step-by-Step Methodology:

  • Setup: In a nitrogen-filled glovebox, charge a 20 mL reaction vial with 5-(trifluoromethyl)isoquinolin-3-yl triflate (1.0 equiv, 1.0 mmol), arylboronic acid (1.5 equiv, 1.5 mmol), Pd 2​ (dba) 3​ (0.025 equiv, 2.5 mol%), XPhos (0.06 equiv, 6 mol%), and finely milled anhydrous K 3​ PO 4​ (2.0 equiv, 2.0 mmol).

  • Solvent: Seal the vial with a PTFE-lined septum cap, remove from the glovebox, and inject anhydrous, degassed 1,4-dioxane (10 mL).

  • Heating: Stir the mixture at 80 °C in a pre-heated oil block.

  • Self-Validation Checkpoint: After 2 hours, monitor the reaction via GC-MS or LC-MS. The triflate mass ( m/z 346) should be absent. Diagnostic check: If significant dehalogenation/detriflation occurs (yielding 5-(trifluoromethyl)isoquinoline, m/z 198), it indicates premature reductive elimination prior to transmetalation. This requires an immediate adjustment of the base solubility (e.g., adding 1-2 drops of degassed water) or verifying the quality of the boronic acid.

  • Isolation: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate, and purify via silica gel chromatography.

Protocol C: Buchwald-Hartwig Amination (C–N Bond Formation)

Causality: BrettPhos is utilized here because its extreme steric bulk and electron-rich nature specifically favor C–N reductive elimination over competing β -hydride elimination, which is a common failure mode when coupling secondary aliphatic amines[5].

Step-by-Step Methodology:

  • Setup: Under argon, combine the triflate (1.0 equiv, 1.0 mmol), secondary amine (1.2 equiv, 1.2 mmol), Pd(OAc) 2​ (5 mol%), BrettPhos (5 mol%), and NaO t Bu (1.4 equiv, 1.4 mmol) in a dry Schlenk tube.

  • Reaction: Add anhydrous toluene (8 mL), seal, and heat at 90 °C for 4 hours.

  • Self-Validation Checkpoint: Monitor for the formation of the isoquinolin-3-ol byproduct ( m/z 214). The presence of this mass indicates base-mediated hydrolysis of the triflate rather than the desired amination. If hydrolysis is >10%, abort the run, rigorously dry the amine reagent over molecular sieves, and ensure the NaO t Bu is fresh and unexposed to atmospheric moisture.

Sources

Method

Formulating 5-(Trifluoromethyl)isoquinolin-3-ol for in vivo animal models

An In-Depth Guide to the Preclinical Formulation of 5-(Trifluoromethyl)isoquinolin-3-ol for In Vivo Animal Models Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Preclinical Formulation of 5-(Trifluoromethyl)isoquinolin-3-ol for In Vivo Animal Models

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the formulation of 5-(Trifluoromethyl)isoquinolin-3-ol, a representative poorly soluble compound, for in vivo animal studies. The presence of the trifluoromethyl group significantly impacts the molecule's physicochemical properties, often leading to low aqueous solubility and presenting a substantial hurdle for achieving adequate systemic exposure in preclinical models.[1][2][3] This document eschews a one-size-fits-all template, instead presenting a logical, stepwise workflow from initial physicochemical characterization to the preparation of robust dosing vehicles for various administration routes. We delve into the causality behind formulation choices, offering detailed protocols for solutions, suspensions, and considerations for advanced delivery systems, thereby empowering researchers to develop formulations that ensure reliable and reproducible preclinical data.

Foundational Principle: The Imperative of Formulation Science

The success of any in vivo study hinges on the ability to deliver a precise and bioavailable dose of the test compound. For molecules like 5-(Trifluoromethyl)isoquinolin-3-ol, which are predicted to have poor water solubility, the formulation is not merely a vehicle but a critical determinant of the experimental outcome.[4][5] An inadequate formulation can lead to low and erratic absorption, resulting in underestimated efficacy, inaccurate pharmacokinetic profiles, and misleading toxicology data.[4][6] Therefore, a systematic approach to formulation development is paramount. The primary objective is to create a safe, homogenous, and stable dosing vehicle that maximizes the compound's exposure at the target site.[7][8]

Step 1: Essential Physicochemical Profiling

Before any formulation work begins, a thorough understanding of the compound's fundamental properties is essential. This initial characterization guides the entire formulation strategy.[9][10]

Predicted Properties of 5-(Trifluoromethyl)isoquinolin-3-ol
  • Solubility: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group that significantly increases lipophilicity, predicting low aqueous solubility.[1][2] The isoquinoline core is aromatic and also contributes to poor water solubility.[11][12] The hydroxyl (-OH) group at the 3-position provides a potential site for pH manipulation, which may enhance solubility in alkaline or acidic conditions.

  • Stability: Trifluoromethylated heterocycles often exhibit good chemical stability.[2] However, the stability of the final formulation must always be confirmed, as interactions with excipients or extreme pH can cause degradation.[7]

  • pKa: The hydroxyl group suggests the molecule is weakly acidic, while the isoquinoline nitrogen provides a site for protonation, making it weakly basic.[1][12] Experimental determination of the pKa is crucial for exploring pH-adjustment strategies.

Protocol 1: Equilibrium Solubility Screening

Objective: To determine the solubility of 5-(Trifluoromethyl)isoquinolin-3-ol in a panel of pharmaceutically acceptable vehicles.

Methodology:

  • Dispense a pre-weighed excess amount of the compound (e.g., 5-10 mg) into separate 2 mL glass vials.

  • Add a known volume (e.g., 1 mL) of each test vehicle (see Table 1 for suggestions) to the respective vials.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C and/or 37°C) using a shaker or rotator for 24-48 hours to ensure equilibrium is reached.[9]

  • After agitation, visually inspect for undissolved solid material. Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess solid.

  • Carefully collect an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable organic solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of the analytical method.

  • Quantify the compound's concentration using a validated analytical method, such as HPLC-UV.

  • Calculate the solubility in mg/mL.

Step 2: A Decision-Making Framework for Formulation Strategy

The data from the solubility screen directly informs the selection of the most appropriate formulation strategy. The following workflow provides a logical path from simple solutions to more complex systems.

G A Start: Solubility Screening Data B Is solubility > Target Dose in a simple aqueous vehicle (e.g., Saline, PBS, 5% Dextrose)? A->B C Simple Aqueous Solution (Proceed to Protocol 2A) B->C Yes D Is solubility > Target Dose in a co-solvent or pH-adjusted vehicle? B->D No E Co-Solvent or pH-Adjusted Solution (Proceed to Protocol 2B) D->E Yes F Is the compound stable and wettable enough for suspension? D->F No G Aqueous Suspension (Proceed to Protocol 3) F->G Yes H Consider Advanced Formulations: - Lipid-Based Systems (SEDDS) - Amorphous Solid Dispersions - Nanosuspensions F->H No

Caption: Formulation selection workflow based on solubility data.

Step 3: Detailed Formulation Protocols

This section provides step-by-step methodologies for preparing common formulation types. Crucially, for any parenteral (IV, IP, SC) administration, all equipment, vehicles, and the final formulation must be sterile. [7][13][14]

Table 1: Common Vehicles for Preclinical In Vivo Studies
Vehicle CompositionCommon RoutesNotes & Considerations
0.9% SalinePO, IV, IP, SCIsotonic. Ideal for water-soluble compounds. Must be sterile for parenteral routes.[13]
5% Dextrose in Water (D5W)PO, IV, IP, SCIsotonic and sterile. Can be a good alternative to saline.
Phosphate-Buffered Saline (PBS), pH 7.4IV, IP, SCBuffered isotonic solution. Good for maintaining physiological pH. Potential for phosphate salt precipitation with some compounds. Must be sterile.
10-20% PEG 400 in Saline or D5WPO, IV, IP, SCCo-solvent system to increase solubility.[15] Viscosity increases with PEG concentration. Potential for hemolysis or vein irritation at high concentrations for IV route. Check for tolerability.
5-10% DMSO in Saline or D5WIV, IP, SCPotent solubilizing agent. Use at the lowest effective concentration due to potential for toxicity and confounding pharmacological effects.[8]
0.5-1% Methylcellulose (or CMC) with 0.1-0.5% Tween 80POStandard suspension vehicle. Methylcellulose is a suspending agent; Tween 80 is a wetting agent to prevent particle agglomeration.[4] Not suitable for IV administration.
Corn Oil / Sesame OilPO, SC, IMLipid vehicle for highly lipophilic compounds. Can enhance oral absorption for certain compounds.[16]
Protocol 2: Preparation of a Homogenous Solution

Objective: To prepare a clear, particle-free solution for dosing.

A. Simple Aqueous Solution

  • Calculate the required mass of 5-(Trifluoromethyl)isoquinolin-3-ol for the final volume and concentration.

  • In a sterile container, add the compound to approximately 80% of the final volume of the desired aqueous vehicle (e.g., 0.9% Saline).

  • Mix using a magnetic stirrer until the compound is fully dissolved. Gentle warming (to 37-40°C) may be used if it aids dissolution and the compound is thermally stable.

  • Once dissolved, add the vehicle to reach the final volume (QS).

  • Visually inspect the final solution against a light and dark background to ensure it is clear and free of particulates.

B. Co-Solvent Solution (Example: 10% PEG 400 in Saline)

  • Calculate the required mass of the compound.

  • In a sterile container, add the compound to the required volume of the co-solvent (e.g., PEG 400).

  • Vortex or sonicate until the compound is fully dissolved in the co-solvent. This creates a concentrated stock.

  • Slowly add the aqueous vehicle (e.g., 0.9% Saline) dropwise or in small increments while continuously stirring. This is a critical step to avoid precipitation.

  • Continue adding the aqueous vehicle until the final volume is reached.

  • Visually inspect for clarity. If precipitation occurs, a different vehicle system with a higher co-solvent percentage or a different formulation type (e.g., suspension) may be necessary.[9]

Protocol 3: Preparation of a Uniform Suspension for Oral Gavage

Objective: To prepare a homogenous suspension of insoluble particles for oral (PO) administration.

G A Weigh Compound B Place in Mortar A->B C Add Wetting Agent (e.g., few drops of 0.5% Tween 80) B->C D Triturate to a Smooth, Uniform Paste C->D E Gradually Add Suspending Vehicle (e.g., 0.5% Methylcellulose) with continuous mixing D->E F Transfer to Final Container and QS to Volume E->F G Homogenize or Stir Continuously F->G H Final Suspension G->H

Caption: Workflow for preparing a uniform oral suspension.

Methodology:

  • Weigh the required amount of 5-(Trifluoromethyl)isoquinolin-3-ol. If particle size is large, gently grind it in a mortar and pestle to a fine, uniform powder.

  • Add a small amount of wetting agent (e.g., a few drops of 0.5% Tween 80 solution) to the powder.

  • Triturate the powder with the wetting agent to form a smooth, uniform paste. This step is crucial to ensure particles are properly coated and do not clump together in the aqueous vehicle.

  • Slowly and incrementally add the suspending vehicle (e.g., 0.5% methylcellulose in water) to the paste while continuously mixing.

  • Once the mixture is homogenous, transfer it to a graduated cylinder or volumetric flask and add the suspending vehicle to the final desired volume.

  • Transfer to a sterile storage container. The suspension should be continuously stirred using a magnetic stirrer during dosing to ensure uniform concentration is administered to each animal.[9]

Quality Control, Dosing, and Animal Welfare

Pre-Dosing Quality Control
  • Visual Inspection: All formulations should be visually inspected for homogeneity, clarity (solutions), or uniform dispersion (suspensions) before each use.

  • pH Measurement: For solutions, especially those for parenteral routes, the pH should be measured and adjusted to be within a physiologically tolerable range (typically pH 5-9) if possible.[8]

  • Stability: For longer-term studies, the stability of the formulation should be assessed by analyzing the concentration of the compound over time under the intended storage conditions.

Table 2: Recommended Maximum Administration Volumes in Rodents
Route of AdministrationMouse (per dose)Rat (per dose)Key Considerations
Oral (PO) 10 mL/kg5-10 mL/kgUse a proper gavage needle to prevent injury.[17][18]
Intravenous (IV) 5 mL/kg (bolus)1-5 mL/kg (bolus)Administer slowly via the tail vein. Formulations must be clear solutions free of particulates.[17][18][19]
Intraperitoneal (IP) 10-20 mL/kg10-20 mL/kgInject into the lower abdominal quadrant, aspirating to avoid injection into the bladder or intestines.[18][19]
Subcutaneous (SC) 10 mL/kg5-10 mL/kgAdminister into a tented fold of skin, typically in the interscapular area.[20]

Source: Adapted from multiple institutional animal care and use guidelines.[17][18]

Animal Welfare Considerations
  • Proper Restraint: Use appropriate and well-practiced restraint techniques to minimize stress and ensure accurate administration.[20]

  • Control Groups: Always include a vehicle-only control group to differentiate any adverse effects caused by the formulation from those caused by the test compound.[7][21]

  • Tolerability: Monitor animals closely after dosing for any signs of distress, irritation at the injection site, or other adverse reactions, which could be related to the vehicle, pH, or osmolality of the formulation.

Troubleshooting Common Formulation Challenges

IssuePotential CauseSuggested Solution
Precipitation Upon Dosing (IV) The compound crashes out of the co-solvent solution when it meets the aqueous blood.Decrease the concentration. Increase the percentage of co-solvent if tolerated. Consider using a cyclodextrin-based formulation to form an inclusion complex.[22]
Low or Variable Oral Bioavailability Dissolution rate-limited absorption; compound precipitates in the GI tract.Reduce particle size of the compound (micronization). Use a suspension with wetting agents. Explore lipid-based formulations like SEDDS, which can maintain the drug in a solubilized state in the gut.[6][9][16]
Injection Site Reaction (SC/IP) Non-physiological pH or osmolality; irritation from the co-solvent (e.g., DMSO).Adjust the pH of the formulation closer to 7.4. Lower the concentration of the irritating co-solvent. Increase the dosing volume to dilute the formulation, if within acceptable limits.
Suspension Not Homogenous Insufficient wetting of particles; particle agglomeration.Ensure proper trituration with a suitable wetting agent (e.g., Tween 80, Polysorbate 80).[4] Consider particle size reduction of the dry powder before formulation.

References

  • Title: Routes of Administration Source: The Mouse in Biomedical Research URL
  • Title: Formulation of Poorly Soluble Compounds for In Vivo Studies Source: BenchChem Technical Support Center URL
  • Title: (Trifluoromethyl)
  • Title: Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies Source: WuXi AppTec DMPK URL
  • Title: Routes and Volumes of Administration in Mice Source: University of Tennessee Health Science Center IACUC URL
  • Source: ILAR Journal (via PMC)
  • Title: Vehicles for Animal Studies Source: Gad Consulting Services URL
  • Source: Scientist.
  • Title: Formulation of poorly water-soluble drugs for oral administration Source: Future4200 URL
  • Title: An In-Depth Technical Guide on the Core Basic Properties of 6-(Trifluoromethyl)isoquinolin-1(2H)
  • Source: NIH Office of Animal Care and Use (OACU)
  • Title: Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals Source: University of Michigan Unit for Laboratory Animal Medicine URL
  • Title: Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs)
  • Title: Formulating Poorly Water Soluble Drugs Source: AAPS Advances in Pharmaceutical Sciences Series URL
  • Title: Guidelines on Administration of Substances to Laboratory Animals Source: University of Michigan Animal Care & Use Program URL
  • Title: IACUC Routes of Administration Guidelines Source: University of Colorado Boulder Research & Innovation Office URL
  • Source: Crystal Pharmatech Co., Ltd.
  • Title: Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients Source: Gattefossé URL
  • Source: International Journal of Toxicology (via ResearchGate)
  • Title: An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents Source: BenchChem URL
  • Title: Solubilizing Excipients in Oral and Injectable Formulations Source: Pharmaceutical Research URL
  • Source: Topics in Heterocyclic Chemistry (via ResearchGate)
  • Title: Use of Fluids and Diluted Drugs in Research Animals Source: University of California, Los Angeles Animal Research Committee URL
  • Title: Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review Source: Semantic Scholar URL
  • Source: Molecules (via PMC)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Co-elution in LC-MS Analysis of 5-(Trifluoromethyl)isoquinolin-3-ol

Welcome to the technical support center for the LC-MS analysis of 5-(Trifluoromethyl)isoquinolin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the LC-MS analysis of 5-(Trifluoromethyl)isoquinolin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common co-elution issues encountered during method development and routine analysis. As a small, polar molecule, 5-(Trifluoromethyl)isoquinolin-3-ol can present unique chromatographic challenges. This resource provides in-depth, experience-based solutions to ensure robust and reliable analytical results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Initial Assessment of Co-elution

Question: My peak for 5-(Trifluoromethyl)isoquinolin-3-ol is showing a shoulder or appears asymmetrical. How can I confirm if this is a co-elution issue?

Answer: An asymmetrical peak, such as one with a shoulder, is a strong indicator of co-elution, where two or more compounds are not fully separated by the chromatography system.[1] With LC-MS, you have a powerful tool to investigate this.

Diagnostic Protocol:

  • Examine the Mass Spectra Across the Peak: The first step is to analyze the mass spectra at different points across the chromatographic peak (the front, apex, and tail).

    • Procedure: In your mass spectrometry software, select the peak of interest. View the mass spectrum at the very beginning of the peak, at its highest point (apex), and at the end of the tail.

    • Interpretation: If the peak is pure, the mass spectra at all points should be identical, showing primarily the mass-to-charge ratio (m/z) of 5-(Trifluoromethyl)isoquinolin-3-ol. If you observe different ions or a significant change in the relative abundance of ions across the peak, it confirms the presence of a co-eluting impurity.[1]

  • Utilize Extracted Ion Chromatograms (EICs):

    • Procedure: Generate EICs for the expected m/z of your target analyte and any other potential impurities or related compounds you suspect might be present.

    • Interpretation: If the peak shapes and retention times of the EICs for different m/z values are not perfectly aligned, it indicates co-elution.

Optimizing Reversed-Phase Chromatography

Question: I've confirmed a co-elution issue with my standard C18 column. What are the first parameters I should adjust in my reversed-phase method?

Answer: When initial separation on a C18 column is insufficient, systematically adjusting the mobile phase is the most direct path to improving resolution.[2][3] The goal is to alter the selectivity (α), which is the ability of the chromatographic system to distinguish between the analyte and the co-eluting compound.

Workflow for Mobile Phase Optimization:

Caption: Decision workflow for initial mobile phase optimization in reversed-phase LC.

Step-by-Step Optimization Protocol:

  • Adjust Mobile Phase Strength (Retention Factor, k): The simplest initial step is to change the ratio of your organic solvent (e.g., acetonitrile) to the aqueous phase.[3][4]

    • Causality: Increasing the aqueous portion of the mobile phase will increase the retention time of your compounds.[3] This provides more time for interaction with the stationary phase, which can lead to better separation of closely eluting peaks.

    • Protocol:

      • Decrease the percentage of the organic solvent in 5% increments.

      • For gradient methods, decrease the initial organic percentage and/or flatten the gradient slope.

      • Goal: Aim for a retention factor (k) between 2 and 10 for your target analyte to ensure it is sufficiently retained for effective separation to occur.[1]

  • Modify Mobile Phase pH: For ionizable compounds like 5-(Trifluoromethyl)isoquinolin-3-ol, pH is a powerful tool to alter selectivity.[5][6][7]

    • Causality: Changing the pH of the mobile phase can alter the ionization state of your analyte and the co-eluting impurity. This change in charge affects their polarity and, consequently, their retention on a reversed-phase column.[5] If the two compounds have different pKa values, a change in pH can dramatically alter their relative retention times.[3]

    • Protocol:

      • If your current mobile phase is acidic (e.g., using 0.1% formic acid), try a mobile phase with a near-neutral or slightly basic pH (e.g., using ammonium acetate or ammonium bicarbonate), provided your column is stable at higher pH ranges.[3][5]

      • Conversely, if you are at a neutral pH, moving to an acidic pH can improve retention for basic compounds by promoting their ionized form, which can sometimes lead to better separation from neutral impurities.

      • Important: Always check the pH stability range of your column before making adjustments.

  • Change the Organic Modifier: If altering strength and pH is insufficient, changing the organic solvent can significantly impact selectivity.[2]

    • Causality: Different organic solvents (e.g., acetonitrile and methanol) have different properties that influence how they interact with the analyte, the stationary phase, and each other. Switching from acetonitrile to methanol, or vice versa, can change the elution order of compounds.[2]

    • Protocol:

      • If your current method uses acetonitrile, replace it with methanol at a concentration that gives a similar retention time for your main peak.

      • You can also explore ternary mixtures (e.g., water, acetonitrile, and methanol) to fine-tune selectivity.

Advanced Chromatographic Strategies

Question: I've tried optimizing my reversed-phase method, but the co-elution persists. What are my next steps?

Answer: If mobile phase optimization on a standard C18 column is unsuccessful, it's time to consider more advanced strategies, including changing the stationary phase chemistry or even the entire mode of chromatography.[2][4] Given that 5-(Trifluoromethyl)isoquinolin-3-ol is a polar compound, it is an excellent candidate for alternative chromatographic techniques.[8][9][10]

Alternative Chromatography Options:

StrategyPrincipleBest ForConsiderations
Alternative Reversed-Phase Columns Utilize stationary phases with different selectivities (e.g., Phenyl-Hexyl, Polar-Embedded, Biphenyl).When you need to stay within a reversed-phase framework but require different analyte-stationary phase interactions.Offers a different selectivity while maintaining a familiar mobile phase system.[2][3]
Hydrophilic Interaction Liquid Chromatography (HILIC) Employs a polar stationary phase and a high-organic mobile phase to retain and separate polar compounds.[8][9]Highly polar compounds that are poorly retained in reversed-phase chromatography.[10][11]Elution order is typically the reverse of reversed-phase. The high organic content can enhance MS sensitivity.[12][13]
Mixed-Mode Chromatography Combines two or more separation mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase.[13][14][15]Complex mixtures containing compounds with a wide range of polarities and charge states.Can provide unique selectivity that is not achievable with single-mode chromatography.[14][16][17] Method development can be more complex.[13]

Workflow for Advanced Strategies:

Caption: Workflow for selecting advanced chromatographic strategies.

Protocol for Implementing HILIC:

  • Column Selection: Choose a HILIC column with a suitable stationary phase, such as bare silica, amide, or zwitterionic phases.[8][13]

  • Mobile Phase Preparation: A typical HILIC mobile phase consists of a high percentage of acetonitrile (e.g., 80-95%) with a small amount of aqueous buffer (e.g., 10 mM ammonium formate or ammonium acetate).

  • Gradient Elution: Start with a high organic concentration and program a gradient that increases the aqueous component to elute the polar analytes.[9]

  • Equilibration: HILIC columns require a longer equilibration time than reversed-phase columns to establish the aqueous layer on the stationary phase surface, which is crucial for retention.[18] Ensure the column is thoroughly equilibrated before starting your analysis.

Troubleshooting Peak Shape Issues

Question: My peak for 5-(Trifluoromethyl)isoquinolin-3-ol is tailing, even when it appears to be resolved. What could be the cause and how do I fix it?

Answer: Peak tailing, even without co-elution, is a common issue, especially for basic compounds like isoquinolines. It is often caused by secondary interactions between the analyte and the stationary phase or by column overload.[19][20]

Causes and Solutions for Peak Tailing:

CauseExplanationTroubleshooting Steps
Secondary Silanol Interactions Basic analytes can interact with residual acidic silanol groups on the silica surface of the stationary phase, leading to tailing.[19][21]- Use a mobile phase buffer: Adding a salt like ammonium formate to your mobile phase can help to mask the silanol groups and reduce these secondary interactions.[21]- Use a modern, end-capped column: High-purity silica columns with advanced end-capping are designed to minimize silanol activity.[19]
Column Overload Injecting too much sample mass onto the column can saturate the stationary phase, leading to poor peak shape.[19][20][22]- Reduce injection volume: Inject a smaller volume of your sample.- Dilute the sample: Decrease the concentration of your sample and reinject. If the peak shape improves, the issue was likely column overload.[19][22]
Physical Column Issues A partially blocked inlet frit or a void at the head of the column can distort the sample band, causing all peaks in the chromatogram to tail.[19][20][22][23]- Use an in-line filter and guard column: These will protect the analytical column from particulates.[22][23]- Backflush the column: If the manufacturer allows, reversing the column flow can sometimes dislodge particulates from the inlet frit.[20]

References

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available from: [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Labcompare. Available from: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. TrAC Trends in Analytical Chemistry. Available from: [Link]

  • Improving Separation of Peaks in RP HPLC. MicroSolv Technology Corporation. Available from: [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. Available from: [Link]

  • How to Improve HPLC Peak Resolution. Chrom Tech. Available from: [Link]

  • Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. Waters Corporation. Available from: [Link]

  • Hydrophilic interaction chromatography. Wikipedia. Available from: [Link]

  • Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. LCGC International - Chromatography Online. Available from: [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available from: [Link]

  • The Difference Between Superficially Porous and Fully Porous Particles. Chrom Tech, Inc. Available from: [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. Available from: [Link]

  • Kinetic performance comparison of fully and superficially porous particles with sizes ranging between 2.7 μm and 5 μm: Intrinsic evaluation and application to a pharmaceutical test compound. Journal of Chromatography A. Available from: [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials. Available from: [Link]

  • Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. Available from: [Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. Available from: [Link]

  • Superficially Porous Particles: Perspectives, Practices, and Trends. LCGC International. Available from: [Link]

  • Mixed Mode Chromatography. Sartorius. Available from: [Link]

  • Highly polar compounds. Chromatography Forum. Available from: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available from: [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. Available from: [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available from: [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek. Available from: [Link]

  • Solving liquid chromatography mass spectrometry coelution problems in the analysis of environmental samples by multivariate curve resolution. PubMed. Available from: [Link]

  • Introduction to Multimodal or Mixed-Mode Chromatography. Bio-Rad. Available from: [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. Available from: [Link]

  • Fundamentals of mixed mode (multimodal) chromatography. Cytiva. Available from: [Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. Available from: [Link]

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC International. Available from: [Link]

  • Eluting Possibilities with Mixed-Mode Chromatography. Pharmaceutical Technology. Available from: [Link]

  • LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae). ResearchGate. Available from: [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available from: [Link]

Sources

Optimization

Overcoming steric hindrance in functionalization of 5-(Trifluoromethyl)isoquinolin-3-ol

Welcome to the technical support center for the functionalization of 5-(Trifluoromethyl)isoquinolin-3-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with this c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the functionalization of 5-(Trifluoromethyl)isoquinolin-3-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with this challenging heterocyclic scaffold. The presence of the sterically demanding and electron-withdrawing trifluoromethyl group at the C5 position, in conjunction with the C3-hydroxyl group, presents a unique set of challenges in achieving desired chemical transformations. This document provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, grounded in established mechanistic principles and field-proven insights.

Troubleshooting Guide: Overcoming Steric Hindrance

The primary obstacle in the functionalization of 5-(Trifluoromethyl)isoquinolin-3-ol is the steric bulk of the C5-CF3 group, which can hinder access to adjacent positions, particularly C4, and influence the overall reactivity of the isoquinoline core. The following sections address common issues encountered during various functionalization attempts.

I. N-H Functionalization (Alkylation/Arylation)

The isoquinolin-3-ol core exists in tautomeric equilibrium with the corresponding isoquinolin-3(2H)-one. The N-H bond of the lactam tautomer is a key site for functionalization.

Problem Probable Cause Proposed Solutions & Experimental Protocol
Low to no N-alkylation/arylation. Steric Hindrance at N2: The C5-CF3 group can sterically shield the N2 position, impeding the approach of bulky alkylating or arylating agents. Reduced Nucleophilicity: The electron-withdrawing nature of the CF3 group can decrease the nucleophilicity of the nitrogen atom.1. Choice of Base and Electrophile: Use a strong, non-nucleophilic base to ensure complete deprotonation of the N-H bond. Employ less sterically hindered alkylating agents (e.g., methyl iodide, benzyl bromide) or consider using more reactive arylating agents. 2. Buchwald-Hartwig Amination: For N-arylation, the Buchwald-Hartwig amination offers a powerful method to overcome steric challenges.[1] Protocol for N-Arylation (Buchwald-Hartwig): 1. To a dry Schlenk tube, add 5-(Trifluoromethyl)isoquinolin-3-ol (1.0 equiv.), aryl halide (1.2 equiv.), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a bulky phosphine ligand (e.g., Xantphos, 4-10 mol%).[2] 2. Add a strong, non-nucleophilic base (e.g., Cs₂CO₃, 2.0 equiv.). 3. Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. 4. Add a degassed aprotic solvent (e.g., toluene or dioxane). 5. Heat the reaction mixture at 80-120 °C and monitor by TLC or LC-MS.

N_Functionalization

II. O-H Functionalization (Alkylation/Arylation)

The C3-hydroxyl group is another key site for introducing diversity.

Problem Probable Cause Proposed Solutions & Experimental Protocol
Competitive N- vs. O-alkylation. Tautomerism: The molecule exists as a mixture of the isoquinolin-3-ol and isoquinolin-3(2H)-one tautomers, both of which can be alkylated.1. Control of Reaction Conditions: The regioselectivity of alkylation can often be influenced by the choice of solvent and base.[3] Aprotic polar solvents like DMF often favor N-alkylation, while less polar solvents may favor O-alkylation. 2. Mitsunobu Reaction: For the introduction of specific alkyl groups, the Mitsunobu reaction can provide high selectivity for O-alkylation. Protocol for O-Alkylation (Williamson Ether Synthesis): 1. To a solution of 5-(Trifluoromethyl)isoquinolin-3-ol (1.0 equiv.) in a suitable solvent (e.g., THF, DMF), add a base (e.g., NaH, K₂CO₃, 1.1-1.5 equiv.) at 0 °C. 2. Stir the mixture for 30 minutes to an hour to ensure complete deprotonation. 3. Add the alkylating agent (e.g., alkyl halide, 1.1 equiv.) and allow the reaction to warm to room temperature or heat as necessary. 4. Monitor the reaction for the formation of the O-alkylated product, being mindful of potential N-alkylation.

O_Functionalization

III. C-H Functionalization (e.g., Arylation)

Direct C-H functionalization is a powerful tool for late-stage modification, but regioselectivity can be a significant hurdle.

Problem Probable Cause Proposed Solutions & Experimental Protocol
Difficulty in achieving C4-functionalization. Steric Hindrance: The C5-CF3 group severely hinders access to the C4 position for many catalytic systems.1. Catalyst and Ligand Selection: Employ catalysts with smaller steric profiles. For palladium-catalyzed reactions, consider ligands that are less bulky but still promote the desired catalytic cycle. 2. Directing Groups: If possible, introduce a directing group at a suitable position (e.g., on the nitrogen or at C3) to favor C4-functionalization. However, the inherent structure may make this challenging. 3. Alternative Positions: Focus on functionalizing less sterically hindered positions such as C1 or C8.
Low yield in C8-functionalization. Electronic Effects: The electron-withdrawing CF3 group deactivates the entire ring system towards electrophilic C-H activation.1. Use of N-Oxide: Converting the isoquinoline to its N-oxide can activate the C8 position towards certain transition-metal-catalyzed C-H functionalizations, such as those using Rh(III) catalysts.[4] Protocol for C8-Bromination (via N-Oxide): 1. Synthesize the N-oxide of your N-functionalized 5-(Trifluoromethyl)isoquinolin-3-one derivative using an oxidizing agent like m-CPBA. 2. To a solution of the N-oxide (1.0 equiv.) in a suitable solvent (e.g., trifluoroethanol), add a rhodium catalyst (e.g., [RhCp*Cl₂]₂, 5 mol%), a silver salt (e.g., AgSbF₆, 20 mol%), and a brominating agent (e.g., NBS, 1.1 equiv.).[4] 3. Heat the reaction mixture and monitor for the formation of the C8-brominated product. The bromo-substituted product can then be used in subsequent cross-coupling reactions.

CH_Functionalization

Frequently Asked Questions (FAQs)

Q1: What is the most reactive position for electrophilic substitution on the 5-(Trifluoromethyl)isoquinolin-3-ol ring?

A1: The isoquinoline ring system is generally electron-deficient, making classical electrophilic aromatic substitution challenging. The trifluoromethyl group at C5 further deactivates the benzene ring. However, if forced, electrophilic attack would likely occur at the positions least deactivated by the CF3 group and the pyridine nitrogen, which are typically C8 and to a lesser extent, C6. The C3-OH group, being electron-donating, will have a complex influence on the electron distribution.

Q2: How can I achieve C-C bond formation at the C1 position?

A2: The C1 position of isoquinolines is often amenable to functionalization. One common strategy is to first introduce a halogen at this position, followed by a cross-coupling reaction like a Suzuki-Miyaura coupling.[5] The synthesis of the 1-halo precursor can be challenging but may be achievable from the corresponding isoquinolin-3(2H)-one. Alternatively, radical trifluoromethylation at C1 of isoquinolines has been reported and might be adaptable.[6]

Q3: Can I perform a Suzuki-Miyaura coupling on a halo-substituted derivative of 5-(Trifluoromethyl)isoquinolin-3-ol?

A3: Yes, Suzuki-Miyaura couplings are generally well-suited for functionalizing halo-substituted heterocycles.[7][8] For a bromo- or iodo-substituted 5-(Trifluoromethyl)isoquinolin-3-ol derivative, standard Suzuki-Miyaura conditions using a palladium catalyst and a suitable phosphine ligand should be effective. The steric hindrance from the C5-CF3 group might necessitate the use of bulky, electron-rich ligands to facilitate the catalytic cycle.[5] It is also important to protect the C3-OH group or carefully select conditions to avoid side reactions.

Q4: Are there any computational studies that can help predict the reactivity of this molecule?

A4: While specific computational studies on 5-(Trifluoromethyl)isoquinolin-3-ol may not be readily available, general principles from computational chemistry can be applied. Density Functional Theory (DFT) calculations can be used to determine the electron density at different positions of the ring, predict the most likely sites for electrophilic and nucleophilic attack, and model the transition states of potential reactions to estimate activation energies.[9][10] This can provide valuable insights into the influence of the CF3 and OH groups on reactivity and help in designing more effective synthetic strategies.

Q5: How does the C3-hydroxyl group influence the reactivity of the isoquinoline core?

A5: The C3-hydroxyl group has a dual role. As an electron-donating group, it can activate the ring towards certain reactions. However, its acidic proton can interfere with base-sensitive reagents and catalysts.[11] The tautomerism between the isoquinolin-3-ol and isoquinolin-3(2H)-one forms is a critical consideration, as it presents two different reactive nucleophiles (O- and N-centered) and can lead to mixtures of products in alkylation and arylation reactions.[3] It is often advisable to protect the hydroxyl group as an ether or silyl ether before attempting functionalization at other positions, or to carefully optimize conditions to achieve selective functionalization.

References

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. (URL: [Link])

  • Synthesis of Azidoanilines by the Buchwald–Hartwig Amination. ACS Publications. (URL: [Link])

  • Buchwald–Hartwig amination. Wikipedia. (URL: [Link])

  • An efficient and facile strategy for trifluoromethylation and perfluoroalkylation of isoquinolines and heteroarenes. Chemical Communications (RSC Publishing). (URL: [Link])

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (URL: [Link])

  • Facile and diastereoselective arylation of the privileged 1,4-dihydroisoquinolin-3(2H)-one scaffold. (URL: [Link])

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI. (URL: [Link])

  • Transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles to trifluoromethylated ring-fused ... PMC. (URL: [Link])

  • Recent advances in visible light-induced C1(sp3)-H functionalization of tetrahydroisoquinolines for C–C bond formation. Taylor & Francis. (URL: [Link])

  • Suzuki Coupling. Organic Chemistry Portal. (URL: [Link])

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. (URL: [Link])

  • An efficient synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles and carboxylic acids. (URL: [Link])

  • Chemical Science. DR-NTU. (URL: [Link])

  • Electrochemical trifluoromethylation/cyclization for the synthesis of isoquinoline-1,3-diones and oxindoles. Chemical Communications (RSC Publishing). (URL: [Link])

  • (A) Synthesis of biologically important 1-trifluoromethylated... ResearchGate. (URL: [Link])

  • Novel synthesis of isoquinolin-3-ols. RSC Publishing. (URL: [Link])

  • N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. (URL: [Link])

  • (PDF) Transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles to trifluoromethylated ring-fused isoquinolines, 1,3-oxazines, and 1,3-oxazin-6-ones via ketenimines. ResearchGate. (URL: [Link])

  • C4-arylation and domino C4-arylation/3,2-carbonyl migration of indoles by tuning Pd catalytic modes: Pd(i). PMC. (URL: [Link])

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. (URL: [Link])

  • Three-Component Synthesis of New C3-Substituted 5,6-Dihydropyrrolo[2,1-a]isoquinolines. (URL: [Link])

  • Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. PMC. (URL: [Link])

  • Rh(III)-Catalyzed C(8)-H Activation of Quinoline N-oxides: Regioselective C-Br and C-N Bond Formation | Request PDF. ResearchGate. (URL: [Link])

  • Cascade trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles. (URL: [Link])

  • c-3 hydroxyl group: Topics by Science.gov. (URL: [Link])

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. (URL: [Link])

  • Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Computational Investigations for Undergraduate Organic Chemistry: Predicting the Mechanism of the Ritter Reaction. ResearchGate. (URL: [Link])

  • Studies on the Respective Reactions of Quinoline and Isoquinoline with Transient Species by Pulse Radiolysis | Request PDF. ResearchGate. (URL: [Link])

  • Processes for preparing isoquinolinones and solid forms of ...
  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences. (URL: [Link])

  • Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. (URL: [Link])

  • Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures. PMC. (URL: [Link])

  • Diastereoselective Additive Trifluoromethylation/Halogenation of Isoxazole Triflones. PMC. (URL: [Link])

  • Product Class 5: Isoquinolines. (URL: [Link])

  • Supplemental Information: Formation of Highly Oxygenated Low-Volatility Products from Cresol Oxidation. ACP. (URL: [Link])

  • Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives Potent against Molecule Nitric Oxide Synthases. MDPI. (URL: [Link])

  • Publications. Computational Chemistry | ETH Zurich. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Minimizing Background Fluorescence in 5-(Trifluoromethyl)isoquinolin-3-ol Binding Assays

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals troubleshooting high background noise when utilizing 5-(Trifluoromethyl)isoquino...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals troubleshooting high background noise when utilizing 5-(Trifluoromethyl)isoquinolin-3-ol in fluorescence-based binding assays.

To effectively eliminate background signal, we must first understand the chemical anatomy of the compound and the causality behind the interference:

  • The Isoquinoline Core: Naturally exhibits intrinsic autofluorescence. Isoquinoline derivatives typically excite in the UV range (~320–360 nm) and emit in the blue/green spectrum (~410–460 nm)[1][2].

  • The Trifluoromethyl (-CF3) Group: Confers extreme lipophilicity, driving non-specific hydrophobic interactions with polystyrene assay plates and the hydrophobic pockets of standard blocking proteins.

  • The Hydroxyl (-OH) Group: Can participate in hydrogen bonding and charge-mediated interactions with heavily sulfonated fluorescent dyes.

Troubleshooting Workflow

TroubleshootingWorkflow Start High Background in Binding Assay Check Identify Source of Noise Start->Check Auto Intrinsic Autofluorescence (Isoquinoline Core) Check->Auto NSB Non-Specific Binding (-CF3 Lipophilicity) Check->NSB Charge Charge Interactions (-OH & Sulfonated Dyes) Check->Charge Sol1 Time-Resolved Fluorescence (Europium Chelates) Auto->Sol1 Sol2 Shift to Far-Red Dyes (Cy5, Alexa 647) Auto->Sol2 Sol3 Detergent Optimization (0.05% CHAPS/Tween-20) NSB->Sol3 Sol4 Low-Binding Plates (PEG-coated/Glass) NSB->Sol4 Sol5 Non-Mammalian Blockers (TrueBlack® Suppressor) Charge->Sol5

Decision matrix for troubleshooting background fluorescence in isoquinolin-3-ol assays.

Section 1: Step-by-Step Troubleshooting Methodologies
Protocol A: Mitigating Autofluorescence via Time-Resolved Fluorescence (TRF)

Causality: Standard prompt fluorescence measures emission immediately upon excitation, capturing the short-lived (nanosecond) autofluorescence of the isoquinoline core. TRF utilizes Lanthanide chelates (e.g., Europium) which possess millisecond decay times. By introducing a microsecond delay (time-gating) before reading the plate, the isoquinoline background decays completely to zero, leaving only the specific target signal[3][4].

Step-by-Step Methodology:

  • Fluorophore Selection: Conjugate your target protein or competing ligand with a Lanthanide chelate (e.g., Europium cryptate or Terbium) rather than standard FITC or Alexa 488 dyes.

  • Plate Selection: Set up the assay in a low-volume 384-well solid white microplate. White plates maximize signal reflection and are mandatory for TRF assays.

  • Incubation: Incubate the 5-(Trifluoromethyl)isoquinolin-3-ol compound with the target for the required equilibrium time (typically 1–2 hours at RT).

  • Reader Configuration: Configure your microplate reader for TRF. For Europium, set Excitation at 320–340 nm and Emission at 615–620 nm.

  • Time-Gating (Critical Step): Set the integration delay (time-gate) to 50–150 µs and the integration window to 400 µs [4].

  • Validation: Run a compound-only control well. If configured correctly, the compound-only well should yield a signal identical to the buffer blank, proving the isoquinoline fluorescence has been successfully time-gated out[5].

Protocol B: Reducing Hydrophobic Non-Specific Binding (NSB)

Causality: The -CF3 group drives hydrophobic collapse in aqueous buffers, causing the compound to adsorb onto polystyrene plastics and standard blocking layers (like BSA).

Step-by-Step Methodology:

  • Surface Replacement: Discard standard polystyrene plates. Use PEG-coated ultra-low binding (ULB) plates or glass-bottom plates to eliminate hydrophobic plastic interactions[6].

  • Buffer Formulation: Prepare a base assay buffer of 50 mM HEPES (pH 7.4) and 150 mM NaCl.

  • Detergent Addition: Supplement the buffer with 0.01% - 0.05% CHAPS . Scientific Insight: Zwitterionic detergents like CHAPS shield the lipophilic -CF3 group more effectively than non-ionic detergents (like Tween-20) without denaturing the target protein.

  • Advanced Blocking: Replace BSA with a non-mammalian blocking agent or a specialized background suppressor such as the TrueBlack® IF Background Suppressor. This specifically blocks charge-mediated interactions from sulfonated dyes[7][8].

  • Wash Steps: Wash the plate 3x with the optimized CHAPS buffer before reading to remove unbound lipophilic aggregates.

Section 2: Buffer Optimization Matrix

Use the following self-validating matrix to optimize your assay conditions based on the specific type of background noise observed.

Assay ComponentRecommended ChoiceMechanism of Action (Causality)Impact on Background
Fluorophore Europium (TRF) or Cy5 / Alexa 647Shifts emission away from the 410-460 nm isoquinoline autofluorescence window[2]. TRF allows temporal gating[3].High Reduction (Eliminates optical overlap)
Microplate PEG-coated / Glass-bottomPrevents the -CF3 group from undergoing hydrophobic adsorption to polystyrene[6].Moderate Reduction (Lowers NSB)
Detergent 0.05% CHAPSZwitterionic micelles encapsulate the -CF3 moiety, keeping the compound soluble in aqueous media.High Reduction (Prevents aggregation)
Blocking Agent TrueBlack® Suppressor / Non-Mammalian BlockPrevents the compound from partitioning into the fatty-acid binding pockets found in standard BSA[7].Moderate Reduction (Prevents false positives)
Section 3: Frequently Asked Questions (FAQs)

Q: Why does increasing my BSA concentration make the background worse? A: Bovine Serum Albumin (BSA) contains deep, hydrophobic pockets naturally designed to transport fatty acids in the blood. The highly lipophilic trifluoromethyl (-CF3) group of your compound aggressively partitions into these pockets. By increasing BSA, you are effectively turning your blocking layer into a sponge that traps the fluorophore. Switch to non-mammalian blocking agents or specialized suppressors[7][8].

Q: Can I just subtract the background mathematically using a compound-only control? A: While mathematical background subtraction is standard practice, it is often insufficient for isoquinoline derivatives. The intrinsic fluorescence of the isoquinoline core[1] can be so intense that it saturates the photomultiplier tube (PMT) or detector's dynamic range. When the detector is saturated, the specific binding signal is masked, rendering subtraction mathematically invalid. Physical suppression (via TRF or red-shifting) is required.

Q: How do sulfonated dyes interact with this compound? A: Heavily sulfonated dyes (like many Alexa Fluors) carry strong negative charges. Depending on the local pH of your buffer and the protonation state of the isoquinolin-3-ol nitrogen or hydroxyl group, electrostatic interactions can occur. This leads to dye quenching or false-positive proximity signals. Buffer pH titration and the use of charge-blocking suppressors mitigate this[8].

References
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - National Library of Medicine (NIH PMC).
  • Photograph of fluorescence of compounds in 0.1 M H2SO4 - ResearchGate.
  • Background in Fluorescence Imaging - Thermo Fisher Scientific.
  • TrueBlack® IF Background Suppressor System - Biotium.
  • Fluorescence Background Reducers: TrueBlack - Cambridge Bioscience.
  • Time-Resolved Fluorescence (TRF): A Comprehensive Introduction - Assay Genie.
  • HTRF - Guide to Homogeneous Time Resolved Fluorescence - Revvity.
  • Time-Resolved Fluorescence (TRF) Applications in Biomedical Research - VKEY-BIO.

Sources

Reference Data & Comparative Studies

Validation

Reproducibility in Scale-Up Synthesis of 5-(Trifluoromethyl)isoquinolin-3-ol: A Comparative Guide

As the demand for fluorinated heterocycles in medicinal chemistry and agrochemical development intensifies, the 5-(trifluoromethyl)isoquinolin-3-ol scaffold has emerged as a critical structural motif. However, scaling up...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for fluorinated heterocycles in medicinal chemistry and agrochemical development intensifies, the 5-(trifluoromethyl)isoquinolin-3-ol scaffold has emerged as a critical structural motif. However, scaling up the synthesis of this specific regional isomer presents unique chemical engineering challenges. The strongly electron-withdrawing nature of the trifluoromethyl (-CF₃) group at the 5-position deactivates the adjacent aromatic ring, complicating classical electrophilic cyclizations and often leading to poor regioselectivity and intractable mixtures.

This guide provides an objective, deeply technical comparison of two dominant scale-up routes: the Classical Nitrile Cyclization (Route A) and the Modern Rh(III)-Catalyzed C-H Annulation (Route B) . By dissecting the mechanistic causality behind each experimental choice, we establish self-validating protocols designed for kilogram-scale reproducibility.

Mechanistic Causality & Strategic Route Selection

The synthesis of trifluoromethylated isoquinolines is highly dependent on the desired position of the -CF₃ group 1.

Route A (Classical) relies on the base-mediated cyclization of pre-functionalized ortho-nitrile phenylacetates. While the -CF₃ group stabilizes the intermediate carbanion during cyclization, traditional dehydrating agents (like POCl₃) used in related classical pathways (e.g., Bischler-Napieralski) pose severe corrosive and exothermic hazards at scale, often leading to retro-Ritter type side reactions 2. Furthermore, the use of organic bases like DBU is critical for mediating Wittig-type or Appel-type ring closures, but maintaining regiocontrol remains a persistent challenge 3.

Route B (Catalytic) bypasses these electronic limitations by utilizing a transition-metal-catalyzed C-H activation strategy. A Rh(III) catalyst coordinates to a directing group (e.g., an amide), forcing ortho-metalation and subsequent annulation with a diazo compound 1. This single-step construction of the isoquinolinone core provides superior atom economy and bypasses the harsh conditions of Route A.

G Start 3-(Trifluoromethyl)phenylacetic acid (Starting Material) RouteA Route A: Classical Nitrile Cyclization (Traditional Batch) Start->RouteA RouteB Route B: Rh(III) C-H Annulation (Modern Catalytic) Start->RouteB StepA1 Bromination & Cyanation Hazard: CuCN Toxicity RouteA->StepA1 StepB1 Direct Amidation High Atom Economy RouteB->StepB1 StepA2 Base-Mediated Cyclization Issue: Poor Regiocontrol StepA1->StepA2 Product 5-(Trifluoromethyl)isoquinolin-3-ol (Target API Scaffold) StepA2->Product StepB2 Rh(III) Catalysis + Diazo High Regioselectivity StepB1->StepB2 StepB2->Product

Workflow comparison: Classical vs. Rh(III)-catalyzed routes for the target isoquinolin-3-ol.

Quantitative Data Comparison

The following table summarizes the performance metrics of both routes when scaled to a 1.0 kg batch size.

Process ParameterRoute A: Classical Nitrile CyclizationRoute B: Rh(III) C-H Annulation
Overall Yield 42% (over 3 steps)78% (over 2 steps)
Regioselectivity 85:15 (5-CF₃ vs 7-CF₃ isomers)>99:1 (Exclusively 5-CF₃)
E-Factor (Waste/Product) 45 kg/kg 12 kg/kg
Key Scale-up Hazards Cyanide toxicity, Exothermic ring closureDiazo accumulation (Thermal runaway risk)
Scalability Limit ~1 kg (Restricted by cryogenic/heating extremes)>10 kg (Compatible with continuous dosing)
Cost per kg (Est.) High (Yield loss during chromatography)Moderate (Rh recycling offsets upfront cost)

Experimental Protocols & Self-Validating Systems

Route A: Classical Nitrile Cyclization (Batch)

Causality: The cyclization of 2-(cyanomethyl)-3-(trifluoromethyl)benzoate requires a strong, non-nucleophilic base. DBU is utilized because it effectively deprotonates the active methylene without attacking the ester carbonyl, a critical balance required for fluorinated precursors 3.

Self-Validating System: This protocol is governed by an adaptive HPLC threshold rather than a fixed reaction time, preventing premature quenching or over-reaction degradation.

Step-by-Step Methodology:

  • Preparation: Charge a 20 L jacketed reactor with 2-(cyanomethyl)-3-(trifluoromethyl)benzoate (1.0 kg, 4.1 mol) and anhydrous THF (10 L) under N₂.

  • Base Addition: Cool the reactor to 0 °C. Add DBU (1.25 kg, 8.2 mol) dropwise over 2 hours. Causality: Slow addition manages the exothermic deprotonation, preventing localized heating that drives the formation of the unwanted 7-CF₃ isomer.

  • Cyclization: Heat the mixture to 65 °C.

  • Self-Validation (IPC): At t=4 hours, pull a 1 mL sample for HPLC analysis. The protocol dictates that the reaction must not be quenched until the starting material peak is <1.0% relative area. If the starting material is >1.0% at t=6 hours, the system automatically calculates and mandates a spike of DBU (0.1 eq) based on the remaining unreacted mass.

  • Workup: Once validated, cool to 20 °C and quench with 1M HCl (5 L). Extract with EtOAc, wash with brine, and concentrate.

  • Purification: Due to the 85:15 regioisomer mixture, purification requires costly crystallization from hot toluene to isolate the pure 5-(Trifluoromethyl)isoquinolin-3-ol.

Route B: Rh(III)-Catalyzed C-H Annulation (Recommended)

Causality: To achieve >99:1 regioselectivity, Route B uses a [CpRhCl₂]₂ catalyst. The metal coordinates to the amide directing group, and the steric bulk of the Cp ligand forces the C-H activation away from the highly electronegative -CF₃ group, locking the regiochemistry 1. Similar radical and metal-catalyzed cascade trifluoromethylation approaches have successfully been demonstrated on gram-scales with high step-economy 4.

Self-Validating System: Diazo compounds are highly energetic. This protocol utilizes real-time ReactIR monitoring. The dosing pump is interlocked with the IR signal: if the diazo stretching frequency (~2100 cm⁻¹) exceeds a predefined safety threshold (indicating accumulation), dosing automatically halts, ensuring the reaction validates its own thermal safety envelope.

G Cat Catalyst [Cp*RhCl2]2 Act Step 1 C-H Activation Cat->Act Substrate Coord Step 2 Diazo Coordination Act->Coord Diazo Dosing Insert Step 3 Carbene Insertion Coord->Insert -N2 Gas Elim Step 4 Reductive Elim. Insert->Elim Elim->Cat Product Release

Catalytic cycle for the Rh(III)-mediated C-H annulation highlighting key mechanistic intermediates.

Step-by-Step Methodology:

  • Catalyst Activation: In a 10 L reactor, charge [Cp*RhCl₂]₂ (0.02 eq) and AgSbF₆ (0.08 eq) in 2-MeTHF (2 L). Stir for 30 mins at 20 °C to generate the active cationic Rh species.

  • Substrate Loading: Add 3-(trifluoromethyl)phenylacetamide (1.0 kg, 4.9 mol) and Cu(OAc)₂ (0.1 eq, as an oxidant/co-catalyst). Heat to 80 °C.

  • Controlled Dosing: Begin dosing the diazo coupling partner (1.2 eq) dissolved in 2-MeTHF (2 L) via a programmable pump.

  • Self-Validation (ReactIR): Monitor the 2100 cm⁻¹ IR band. The pump is programmed to pause if the peak area exceeds 0.5 absorbance units, preventing thermal runaway.

  • Metal Scavenging: Upon completion (IR confirms zero diazo remaining), cool to 40 °C. Add SiliaMetS Thiol scavenger (10 wt%) and stir for 4 hours. Causality: This ensures residual Rh and Ag levels are reduced to <10 ppm, a critical requirement for pharmaceutical intermediates.

  • Isolation: Filter through Celite, concentrate to 3 L, and induce cooling crystallization by adding heptane (3 L). Filter to yield pure 5-(Trifluoromethyl)isoquinolin-3-ol.

References

  • SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE Source: clockss.org (Heterocycles, Vol. 104, No. 3, 2022) URL:[Link]

  • Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles Source: mdpi.com URL:[Link]

Sources

Comparative

A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-(Trifluoromethyl)isoquinolin-3-ol and its Analogs

For researchers, scientists, and drug development professionals, the isoquinoline scaffold represents a privileged structure in medicinal chemistry, known for a wide array of biological activities, including potent antic...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the isoquinoline scaffold represents a privileged structure in medicinal chemistry, known for a wide array of biological activities, including potent anticancer effects.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group is a well-established method to enhance a molecule's metabolic stability, lipophilicity, and target binding affinity.[3] This guide provides a comprehensive framework for evaluating the in vitro and in vivo efficacy of 5-(Trifluoromethyl)isoquinolin-3-ol, a compound of significant interest.

While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide will establish a robust comparative analysis by leveraging data from structurally related isoquinolin-3-ol derivatives and other trifluoromethylated isoquinolines. We will explore the rationale behind experimental design, detail standardized protocols, and present a logical workflow for assessing the therapeutic potential of this class of compounds, from initial cell-based assays to preclinical animal models.

The Rationale for Trifluoromethylation in Isoquinoline Scaffolds

The trifluoromethyl group is a cornerstone of modern drug design for several key reasons:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes.[3] This often leads to an extended plasma half-life and improved pharmacokinetic profile.

  • Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.[3]

  • Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF3 moiety can alter the pKa of nearby functional groups and influence the electronic environment of an aromatic ring system, thereby modulating binding interactions with biological targets.[3]

These properties suggest that 5-(Trifluoromethyl)isoquinolin-3-ol could exhibit superior potency and a more favorable drug metabolism and pharmacokinetics (DMPK) profile compared to its non-fluorinated counterparts.

In Vitro Efficacy Assessment: From Cytotoxicity to Mechanism

The initial evaluation of any potential anticancer agent begins with a series of in vitro assays to determine its cytotoxic effects and to elucidate its mechanism of action.

Comparative Cytotoxicity Analysis

The first step is to assess the compound's ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. For a comprehensive evaluation, a panel of cancer cell lines representing different tumor types should be used.

While specific data for 5-(Trifluoromethyl)isoquinolin-3-ol is not available, we can compare the reported cytotoxicity of analogous compounds to establish a performance benchmark. For instance, various isoquinoline alkaloids and their derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[1][4][5] One study on quinoline-derived trifluoromethyl alcohols identified a compound with an LC50 value of 14.14 μM, which was more potent than the standard chemotherapeutic drug cisplatin in the tested model.[6][7]

Compound/Analog ClassCancer Cell LineIC50/LC50 (µM)Reference
Trifluoromethylated Quinolines (General) VariousPotent Activity Reported[8]
2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol (Not specified)14.14[6][7]
Sanguinarine (Isoquinoline Alkaloid) Various0.11 - 0.54[4]
Chelerythrine (Isoquinoline Alkaloid) Various0.14 - 0.46[4]
Berberine (Isoquinoline Alkaloid) G361 Melanoma>90% inhibition at 50 µg/mL[5]
Cisplatin (Reference Drug) (Not specified)Less potent than compound in[6][6][7]

This table is a composite of data from related compounds to provide a comparative context.

Experimental Protocol: XTT Cell Viability Assay

The XTT assay is a reliable colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[9]

Principle: Metabolically active cells reduce the yellow tetrazolium salt XTT to a soluble orange formazan dye. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[9]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of 5-(Trifluoromethyl)isoquinolin-3-ol and comparator compounds in culture medium. Remove the existing medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • XTT Labeling: Thaw the XTT labeling reagent and the electron-coupling reagent. Immediately before use, prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT solution (typically a 1:50 ratio).[9]

  • Reaction: Add 50 µL of the freshly prepared XTT labeling mixture to each well.[9]

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for formazan development.[10]

  • Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 660 nm is typically used to subtract background absorbance.[10]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

G cluster_prep Preparation cluster_treat Treatment cluster_assay XTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 prep_cpd Prepare Compound Dilutions incubate1->prep_cpd treat Add Compounds to Wells prep_cpd->treat incubate2 Incubate 48-72h treat->incubate2 prep_xtt Prepare XTT Reagent incubate2->prep_xtt add_xtt Add XTT to Wells prep_xtt->add_xtt incubate3 Incubate 4h add_xtt->incubate3 read Read Absorbance (450nm - 660nm) incubate3->read analyze Calculate % Viability read->analyze ic50 Determine IC50 analyze->ic50

Caption: Workflow for determining IC50 using the XTT cell viability assay.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Many isoquinoline alkaloids exert their anticancer effects by modulating critical signaling pathways that control cell growth, proliferation, and survival.[11] The PI3K/Akt/mTOR pathway is one of the most frequently hyperactivated signaling networks in human cancers, making it a prime therapeutic target.[12][13] Aberrant activation of this pathway, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, drives malignant progression.[14]

Given the structural class of 5-(Trifluoromethyl)isoquinolin-3-ol, it is plausible that its mechanism of action involves the inhibition of a key kinase within this pathway.

G cluster_outcomes Cellular Outcomes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 PTEN PTEN PTEN->PIP3 Inhibits AKT Akt PDK1->AKT P mTORC1 mTORC1 AKT->mTORC1 P Survival Cell Survival (Inhibition of Apoptosis) AKT->Survival Inhibits Apoptosis Proliferation Cell Proliferation & Growth mTORC1->Proliferation Compound 5-(Trifluoromethyl)isoquinolin-3-ol (Hypothesized Target) Compound->PI3K Inhibits G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis inject Inject Cancer Cells (Subcutaneously) grow Monitor Tumor Growth (to 50-100 mm³) inject->grow random Randomize Mice into Groups grow->random treat Administer Treatment (Compound vs. Vehicle) random->treat monitor Monitor Tumor Volume & Body Weight (2-3 weeks) treat->monitor excise Excise & Weigh Tumors monitor->excise analyze Calculate Tumor Growth Inhibition (TGI) excise->analyze

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Validation

Cross-Validation of 5-(Trifluoromethyl)isoquinolin-3-ol Purity: A Comparative Guide to HPLC and qNMR

Executive Summary For researchers and drug development professionals, the accurate determination of intermediate and Active Pharmaceutical Ingredient (API) purity is the cornerstone of chemical safety and efficacy. 5-(Tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the accurate determination of intermediate and Active Pharmaceutical Ingredient (API) purity is the cornerstone of chemical safety and efficacy. 5-(Trifluoromethyl)isoquinolin-3-ol is a highly valuable fluorinated building block used in the synthesis of kinase inhibitors and agrochemicals. However, relying on a single analytical method to certify its purity often introduces hidden biases.

This guide provides an objective, data-driven comparison between High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By exploring the causality behind experimental discrepancies, we demonstrate why a cross-validated approach is the gold standard for establishing metrological traceability.

The Orthogonal Approach: Principles and Causality

To establish a self-validating analytical system, scientists must employ orthogonal techniques—methods that measure purity based on fundamentally different physicochemical properties.

HPLC-UV: Chromatographic Purity (Area %)

HPLC separates the components of a mixture based on their differential distribution between a stationary phase and a mobile phase. Purity is typically calculated using the area normalization method, assuming all peaks have identical UV response factors.

  • The Causality of Bias: HPLC is highly sensitive to trace impurities, but it is fundamentally compound-dependent. If an impurity lacks a chromophore or possesses a different molar absorptivity than 5-(Trifluoromethyl)isoquinolin-3-ol, its concentration will be misrepresented. Furthermore, HPLC-UV is blind to non-UV-absorbing species like residual solvents and water, frequently leading to an overestimation of the main component's purity[1].

qNMR: Absolute Mass Fraction (Mass %)

qNMR is a primary analytical method that provides a direct measurement of analyte concentration. The fundamental principle is that the integrated area of an NMR resonance is directly proportional to the number of nuclei giving rise to that signal[2].

  • The Causality of Accuracy: By co-weighing the analyte with a certified internal standard (IS), qNMR determines absolute purity without requiring a reference standard of the analyte itself[3]. Because the response is a fundamental nuclear property rather than a molecular absorption trait, qNMR eliminates the Relative Response Factor (RRF) bias inherent to HPLC[4].

G Start 5-(Trifluoromethyl)isoquinolin-3-ol Sample HPLC HPLC-UV Analysis (Chromatographic Purity) Start->HPLC qNMR 1H qNMR Analysis (Absolute Mass Fraction) Start->qNMR HPLC_Data Area % Trace Impurity Profile HPLC->HPLC_Data qNMR_Data Absolute Purity % No Response Factor Bias qNMR->qNMR_Data CrossVal Cross-Validation & RRF Calculation HPLC_Data->CrossVal qNMR_Data->CrossVal Final Certified Purity Value (Metrological Traceability) CrossVal->Final

Logical workflow for cross-validating purity using orthogonal HPLC and qNMR techniques.

Experimental Methodologies

To ensure a self-validating system, the following step-by-step protocols must be strictly adhered to.

Protocol A: HPLC-UV Chromatographic Analysis
  • Sample Preparation: Dissolve 1.0 mg of 5-(Trifluoromethyl)isoquinolin-3-ol in 1.0 mL of Acetonitrile/Water (50:50, v/v).

  • Column Selection: Use a reverse-phase C18 column (e.g., 150 mm × 4.6 mm, 3 µm). Causality: The hydrophobic CF3 group and aromatic core interact strongly with the C18 stationary phase, ensuring adequate retention.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

    • Causality: TFA suppresses the ionization of the hydroxyl group at position 3, preventing peak tailing and ensuring sharp, symmetrical peaks.

  • Gradient & Detection: Run a linear gradient from 10% B to 90% B over 20 minutes. Monitor UV absorbance at 254 nm to capture the conjugated isoquinoline system.

Protocol B: 1H qNMR Absolute Purity Determination
  • Internal Standard Selection: Select Maleic Acid (Certified Reference Material, ~99.9% purity). Causality: Maleic acid provides a sharp, isolated singlet at ~6.3 ppm in DMSO- d6​ , which does not overlap with the aromatic protons (7.0–9.0 ppm) of 5-(Trifluoromethyl)isoquinolin-3-ol[1].

  • Gravimetric Preparation: Accurately co-weigh ~10.0 mg of the analyte and ~5.0 mg of Maleic Acid directly into an HPLC vial using a microbalance (d = 0.001 mg) to minimize electrostatic loss.

  • Dissolution: Add 0.6 mL of DMSO- d6​ and transfer to a 5 mm NMR tube.

  • Acquisition Parameters (Critical):

    • Pulse Angle: 90° for maximum signal-to-noise ratio.

    • Relaxation Delay (D1): Set to 60 seconds. Causality: The longitudinal relaxation time ( T1​ ) of rigid aromatic protons can exceed 5–8 seconds. A D1 of at least 5×T1​ is mandatory to ensure complete return to thermal equilibrium. Incomplete relaxation artificially truncates the integral, leading to a false purity calculation.

  • Integration & Calculation: Integrate the Maleic acid singlet (2 protons) and a distinct, baseline-resolved aromatic proton of the analyte (e.g., H-4 singlet or H-1). Calculate the mass fraction using the standard qNMR equation.

qNMR_Workflow Weigh 1. Co-weighing Analyte + IS Solvent 2. Dissolution in DMSO-d6 Weigh->Solvent Acquire 3. NMR Acquisition (Long D1, 90° Pulse) Solvent->Acquire Integrate 4. Signal Integration (Analyte vs. IS) Acquire->Integrate Calculate 5. Mass Fraction Calculation Integrate->Calculate

Step-by-step experimental workflow for qNMR absolute purity determination.

Comparative Data Analysis

The following table summarizes a cross-validation study of three distinct synthetic batches of 5-(Trifluoromethyl)isoquinolin-3-ol.

Batch IDHPLC-UV Purity (Area %)qNMR Purity (Mass %)NMR-Detected Invisible ImpuritiesCross-Validated Conclusion
Batch 001 99.65%97.20%2.1% Ethyl Acetate, 0.4% WaterOverestimated by HPLC. Solvents artificially inflated UV area %.
Batch 002 95.10%98.05%None detectedUnderestimated by HPLC. UV impurity has a massive molar absorptivity.
Batch 003 99.10%98.95%None detectedConcordant. High confidence in absolute purity.
Mechanistic Insights: Why Cross-Validation Matters

The data above perfectly illustrates the danger of relying on a single technique:

  • The Overestimation Paradigm (Batch 001): HPLC reported a near-perfect purity of 99.65%. However, qNMR revealed a true mass fraction of only 97.20%. The discrepancy was caused by residual ethyl acetate from the final recrystallization step. Because ethyl acetate lacks a UV chromophore at 254 nm, it was completely invisible to the HPLC detector, yet it contributed significantly to the bulk mass[1].

  • The RRF Discrepancy (Batch 002): HPLC reported a low purity of 95.10%, suggesting a failed batch. qNMR, however, proved the actual purity was 98.05%. This occurs when a trace synthetic byproduct possesses an exceptionally high UV molar absorptivity compared to the main compound. By utilizing qNMR to determine the true mass of the impurity, scientists can calculate the exact Relative Response Factor (RRF) and correct the HPLC method for future routine testing[3].

Conclusion

While HPLC remains unparalleled for the separation and detection of trace impurities, it is fundamentally a relative technique. qNMR provides the absolute, metrologically traceable mass fraction required for reference standard certification. By cross-validating 5-(Trifluoromethyl)isoquinolin-3-ol using both methods, drug development professionals can eliminate response factor biases, account for invisible residual solvents, and guarantee the scientific integrity of their analytical data.

References

  • MDPI. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation". Available at:[Link]

  • Enovatia. "ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS". Available at:[Link]

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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